flavoridin
Description
Properties
CAS No. |
133648-01-8 |
|---|---|
Molecular Formula |
C9H12O2 |
Origin of Product |
United States |
Discovery, Isolation, and Source Organism Studies of Flavoridin
Identification of Flavoridin from Snake Venom
The identification of this compound, like other disintegrins, stems from comprehensive studies of snake venoms, particularly focusing on their effects on processes such as hemostasis and cell adhesion. Disintegrins were first introduced to the scientific community in 1987 with the isolation of trigramin (B1166263) from the venom of Trimeresurus gramineus. nih.govscielo.br The term "disintegrin" was formally used in 1990 to describe this new class of cysteine-rich snake venom peptides characterized by the presence of an RGD (Arg-Gly-Asp) domain, which is key to their interaction with integrins. nih.govscielo.brembl.de this compound itself is an RGD-containing disintegrin identified from Trimeresurus flavoviridis venom. mdpi.comembl.de
Venom Collection and Initial Fractionation Methodologies for Disintegrins
The study of snake venom components begins with the careful collection of venom. This is typically achieved by allowing snakes to bite into a Parafilm-stretched container. Following collection, the crude venom is often centrifuged to remove insoluble debris and then lyophilized for storage. tamu.edu
Initial fractionation of the complex venom mixture is a critical step to reduce complexity and enrich for specific protein classes like disintegrins. Various techniques are employed for this initial separation. Size exclusion chromatography (SEC), also known as gel filtration chromatography, is a common first step that separates molecules based on their size. mdpi.comcreative-proteomics.comcreative-proteomics.comnih.govnih.govdoaj.org This method is valuable for grouping venom proteins by molecular weight, although it typically has low resolution and requires further separation steps to isolate individual components. mdpi.com For instance, SEC using columns like Sephadex G-50 or BioGel P-100 has been used in the initial fractionation of snake venoms to obtain fractions containing proteins of a size range where disintegrins are typically found (4-16 kDa). doaj.orgunco.edu
Another initial fractionation approach can involve ultrafiltration to remove larger proteins or concentrate the venom components. nih.gov Subsequent chromatographic steps are then applied to these partially purified fractions.
Species-Specific Origin and Variation of this compound
This compound is specifically an RGD disintegrin isolated from the venom of Trimeresurus flavoviridis, commonly known as the Habu snake. mdpi.comembl.de The composition of snake venom can vary significantly between species, and even within the same species due to geographical location, age, and diet. Disintegrins are widely found in the venoms of viperid snakes. embl.deunco.edu The presence and specific sequence of disintegrins like this compound are species-specific characteristics that contribute to the unique pharmacological profile of the venom. While this compound is associated with Trimeresurus flavoviridis, homologous disintegrins with similar RGD motifs are found in other snake species. embl.de Studies have shown sequence similarity to this compound in the venom proteins of other Trimeresurus species, indicating potential variations and evolutionary relationships among disintegrins. escholarship.org
Methodologies for this compound Isolation and Purification from Biological Sources
The isolation and purification of individual proteins like this compound from the complex mixture of snake venom require the application of sophisticated chromatographic techniques. Due to the complexity of venom composition, often a multi-step purification strategy involving a combination of different chromatographic methods is necessary to achieve high purity. creative-proteomics.comcreative-proteomics.com
Chromatographic Techniques for Protein Separation in Venom
Chromatographic methods are the preferred techniques for separating snake venom components due to their superior resolution compared to electrophoretic methods. mdpi.comnih.gov Various types of chromatography are employed, each exploiting different biochemical and physical properties of the proteins. mdpi.comcreative-proteomics.comcreative-proteomics.com The choice of technique depends on the characteristics of the target protein and the desired level of purity. creative-proteomics.com
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and powerful technique for the separation and purification of venom proteins and peptides, including disintegrins like this compound. mdpi.comcreative-proteomics.comnih.govnih.govscirp.orgresearchgate.net RP-HPLC separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. creative-proteomics.com
Typical RP-HPLC protocols for venom fractionation involve using a C18 column, which is a common type of non-polar stationary phase. tamu.edunih.govresearchgate.netmdpi.comnih.gov Proteins are eluted using a gradient of increasing organic solvent concentration, such as acetonitrile (B52724), in an aqueous mobile phase, often containing a small percentage of trifluoroacetic acid (TFA) as a counterion to improve peak shape and resolution. tamu.edunih.govresearchgate.netmdpi.comnih.gov The elution is monitored by UV absorbance, typically at 214 nm or 280 nm, to detect the eluting proteins. unco.edunih.govmdpi.com
RP-HPLC can be used as a standalone purification step or, more commonly, in conjunction with other chromatographic methods to achieve higher purity. nih.gov For example, it is often used as a final purification step after initial fractionation by gel filtration or ion exchange chromatography. mdpi.com The high resolution of RP-HPLC allows for the separation of closely related peptides and proteins within venom fractions. mdpi.comresearchgate.net
Protocols may vary in the specific gradient profile, flow rate, and column dimensions depending on the venom source and the target protein. For instance, a linear gradient of acetonitrile in 0.1% TFA over a specific time period is commonly employed. tamu.edunih.govresearchgate.net
Gel filtration chromatography (Size Exclusion Chromatography) and ion exchange chromatography are frequently employed in the multi-step purification of snake venom proteins, often as initial or intermediate steps before high-resolution techniques like RP-HPLC. mdpi.comcreative-proteomics.comnih.govcreative-proteomics.com
Gel filtration separates proteins based on their hydrodynamic size. mdpi.comcreative-proteomics.comnih.govcellculturecompany.com Larger molecules elute earlier as they cannot enter the pores of the stationary phase matrix, while smaller molecules penetrate the pores and have a longer path through the column, eluting later. creative-proteomics.comcellculturecompany.com This technique is useful for initial separation of venom components into broad size ranges and for estimating molecular weights. mdpi.comnih.gov Common matrices include Sephadex and Sephacryl. mdpi.comdoaj.orgmdpi.com While gel filtration is gentle and helps maintain protein activity, its resolution is relatively low, necessitating further purification steps. mdpi.comcreative-proteomics.com
Ion exchange chromatography separates proteins based on their net surface charge. mdpi.comcreative-proteomics.comnih.govcellculturecompany.com This is achieved by using a stationary phase with charged functional groups that interact with oppositely charged proteins in the mobile phase. creative-proteomics.comnih.govcellculturecompany.com The elution is typically performed by changing the ionic strength (e.g., increasing salt concentration) or pH of the mobile phase, which disrupts the electrostatic interactions between the proteins and the stationary phase. mdpi.comcreative-proteomics.comnih.govcellculturecompany.com
Cation exchange chromatography is used for separating positively charged proteins (at a pH below their isoelectric point) using a negatively charged stationary phase (e.g., CM-Sepharose or Mono S). mdpi.comnih.govmdpi.com Anion exchange chromatography separates negatively charged proteins (at a pH above their isoelectric point) using a positively charged stationary phase (e.g., DEAE or Q). tamu.edumdpi.com Ion exchange chromatography offers higher resolution than gel filtration and is effective in separating proteins with similar sizes but different charges. mdpi.com It is often used after gel filtration to further fractionate protein mixtures. mdpi.comnih.govmdpi.com
A common strategy involves using gel filtration for initial size separation, followed by ion exchange chromatography to separate proteins within specific size fractions based on charge, and finally RP-HPLC for high-resolution purification of the target protein like this compound. mdpi.com
| Chromatographic Technique | Separation Principle | Typical Application in Venom Purification | Advantages | Limitations |
| Gel Filtration (Size Exclusion) | Size | Initial fractionation, molecular weight estimation | Gentle, preserves activity | Low resolution |
| Ion Exchange | Charge | Separation based on charge, intermediate purification | Higher resolution than gel filtration | Requires specific pH and ionic strength control |
| Reverse Phase HPLC | Hydrophobicity | High-resolution purification, final polishing | High resolution, good for peptides and proteins | Can denature some proteins |
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Protocols
Protein Precipitation and Concentration Methods
Protein precipitation is a fundamental technique used to concentrate proteins from dilute solutions and can serve as an initial step in purification biosyn.comlsbu.ac.uk. The principle behind protein precipitation involves altering the solvent's properties to reduce protein solubility, leading to aggregation and subsequent sedimentation biosyn.comlsbu.ac.uk.
Common methods for protein precipitation include the use of salts, such as ammonium (B1175870) sulfate (B86663), or organic solvents like trichloroacetic acid (TCA) and acetone (B3395972) biosyn.comlsbu.ac.uk.
Salting Out: This method utilizes the addition of high concentrations of salts, typically ammonium sulfate, to reduce the solvation shell around protein molecules and decrease the repulsive forces between them, promoting aggregation lsbu.ac.uk. The concentration of salt required for precipitation is dependent on the specific protein and its concentration lsbu.ac.uk. Ammonium sulfate is widely used due to its high solubility and stabilizing effects on many enzymes, although its large-scale use can be limited by its corrosive nature lsbu.ac.uk.
Organic Solvent Precipitation: Organic solvents like TCA and acetone reduce the dielectric constant of the medium, favoring protein-protein interactions over protein-solvent interactions, thus decreasing solubility lsbu.ac.uk. These solvents can also partially denature proteins, exposing hydrophobic regions and enhancing aggregation bitesizebio.com. TCA precipitation protocols often involve adding TCA to the protein solution, incubating on ice, and centrifuging to pellet the precipitated protein caltech.edu. Acetone precipitation typically involves adding cold acetone to the sample and incubating at a low temperature before centrifugation biosyn.comcaltech.edu. A combination of TCA-acetone can also be used and may offer improved recovery biosyn.com.
While specific details on the exact precipitation methods used historically for this compound isolation may vary across different research protocols, these general techniques are standard in protein biochemistry for concentrating and partially purifying proteins from natural sources like biological fluids or extracts biosyn.comlsbu.ac.uk.
Characterization of Native this compound Preparations
Characterization of native this compound preparations involves determining its structural and functional properties to confirm its identity, purity, and biological activity. This is crucial for understanding its mechanism of action and for any downstream applications.
Key aspects of characterization include:
Molecular Weight and Structure: Techniques such as SDS-PAGE and gel filtration chromatography can be used to determine the molecular weight of the purified protein niscpr.res.in. Structural characterization, including the determination of amino acid sequence and disulfide bond arrangement, is vital smolecule.comnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy has been a significant tool in determining the three-dimensional structure of this compound in solution, including mapping its disulfide bridges pdbj.orgnih.govoup.com. This compound is a polypeptide of approximately 70 amino acid residues with six disulfide bridges, which are critical for its biological activity pdbj.orgnih.govsigmaaldrich.com.
Biological Activity Assessment: The primary biological activity of this compound is the inhibition of platelet aggregation pdbj.orgsmolecule.com. Assays measuring the ability of this compound to inhibit the binding of fibrinogen to the platelet integrin αIIbβ3 are commonly used to assess its function smolecule.com. Studies have also investigated its interaction with other integrins, such as α5β1 and αvβ3 mdpi.comresearchgate.net.
Immunological Characterization: Techniques like ELISA can be used to assess the antigenicity of purified this compound and its potential cross-reactivity with antibodies raised against other venom components or related proteins niscpr.res.in.
Detailed research findings on this compound's structure reveal it is a cysteine-rich peptide belonging to the disintegrin family nih.govresearchgate.net. Its inhibitory properties are linked to the presence of an Arg-Gly-Asp (RGD) tripeptide sequence, which is a common motif recognized by integrins pdbj.orgmdpi.com. The specific arrangement of disulfide bonds in this compound contributes significantly to its unique conformation and biological activity pdbj.orgnih.gov.
Table 1: Structural Characteristics of this compound
| Characteristic | Description |
| Source Organism | Protobothrops flavoviridis (Habu snake) pdbj.orguniprot.org |
| Protein Family | Disintegrin smolecule.com |
| Number of Amino Acids | ~70 pdbj.org |
| Number of Disulfides | 6 pdbj.orgnih.govsigmaaldrich.com |
| Key Motif | Arg-Gly-Asp (RGD) pdbj.orgmdpi.com |
| Integrin Target | Primarily αIIbβ3 pdbj.orgsmolecule.com |
Analytical Purity Assessment Techniques
Assessing the purity of native this compound preparations is essential to ensure that observed biological activities are attributable to this compound itself and not to contaminating substances. Various analytical techniques are employed for this purpose.
Common analytical purity assessment techniques include:
Chromatographic Methods: HPLC, including reversed-phase HPLC, is a gold standard for assessing protein purity nih.govalwsci.com. It allows for the separation and detection of impurities based on differences in their interaction with the stationary phase alwsci.com. Analytical RP-HPLC is frequently used to assess the purity of isolated peptides and proteins, with purity often reported as a percentage based on peak area nih.gov. Other chromatographic methods like gel filtration chromatography can also indicate purity by separating molecules based on size niscpr.res.in.
Electrophoretic Methods: Techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) and native PAGE are used to assess the homogeneity and approximate molecular weight of the protein niscpr.res.in. Isoelectric focusing can determine the isoelectric point of the protein and reveal the presence of isoforms or impurities with different charges niscpr.res.in. Capillary electrophoresis (CE), including CE-SDS, is also utilized for purity assessment of biologics pacelabs.com.
Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the exact molecular mass of the protein and to identify potential impurities alwsci.com. It can be coupled with chromatography (e.g., LC-MS) for enhanced separation and identification capabilities alwsci.com. MALDI-TOF MS is a specific type of mass spectrometry used in the characterization of peptides and proteins nih.gov.
Comparison Methods: Simple physical comparisons, such as visual inspection for color or debris, can provide a basic indication of purity, although these are less sensitive than analytical techniques moravek.commoravek.com. Comparison of physical properties like melting or boiling points is more applicable to small molecules but less so for proteins moravek.commoravek.com.
Ensuring high purity, often 95% or greater as assessed by methods like analytical RP-HPLC, is a standard requirement for research-grade protein preparations nih.gov. The choice of purity assessment techniques depends on the nature of the protein and the potential impurities present alwsci.com.
Table 2: Common Analytical Purity Assessment Techniques
| Technique | Principle | Application in Purity Assessment |
| HPLC (Reverse-Phase) | Separation based on hydrophobicity | Separating and quantifying components in a mixture, purity percentage nih.govalwsci.com |
| SDS-PAGE | Separation based on size (denatured) | Assessing homogeneity and molecular weight niscpr.res.in |
| Native PAGE | Separation based on size and charge (native) | Assessing homogeneity and presence of isoforms niscpr.res.in |
| Mass Spectrometry (MS) | Mass-to-charge ratio analysis | Determining exact mass, identifying impurities nih.govalwsci.com |
| Capillary Electrophoresis (CE) | Separation based on charge and size | Assessing purity and heterogeneity pacelabs.com |
Biosynthetic Pathways and Enzymology of Flavoridin
Proteolytic Processing Mechanisms of Precursor Proteins
Disintegrins are not synthesized directly as mature peptides but are generated through the proteolytic cleavage of larger precursor proteins. scielo.brmdpi.com These precursors belong to the snake venom metalloproteinase (SVMP) family, specifically the P-II and P-III classes. scielo.brmdpi.commdpi.com
Snake venom metalloproteinases (SVMPs) are crucial enzymes in the maturation of disintegrins, including flavoridin. smolecule.comscielo.br SVMPs are a diverse group of proteins responsible for various activities in venom, including the processing of other venom components. scielo.brresearchgate.net Disintegrins originate mainly as domains within these SVMP precursors. mdpi.com The proteolytic activity of SVMPs facilitates the cleavage of these larger proteins, releasing the active disintegrin molecule. smolecule.commdpi.com While disintegrins are primarily derived from P-II SVMP precursors, which contain a disintegrin-like domain, P-III SVMPs, possessing disintegrin-like and cysteine-rich domains, can also undergo processing to yield disintegrin-like fragments. scielo.brmdpi.commdpi.com
The precise identification of cleavage sites within the SVMP precursors that yield mature this compound is critical to understanding its biosynthesis. Proteolytic enzymes, including SVMPs themselves, exhibit specificity for certain amino acid sequences at cleavage sites. ubc.caresearchgate.net While general mechanisms of SVMP processing of disintegrin domains are known, detailed research findings on the specific cleavage sites involved in this compound maturation and the exact enzyme specificities responsible are areas of ongoing investigation. Studies on disulfide bridge patterns in disintegrins like this compound have involved proteolytic digestion with enzymes such as trypsin and endoproteinase Asp-N to generate fragments for analysis, which indirectly contributes to understanding potential cleavage sites involved in their processing or structural analysis. csic.es
Role of Snake Venom Metalloproteinases (SVMPs) in Disintegrin Maturation
Genetic and Molecular Biology of this compound Production
The production of this compound is genetically controlled, involving the transcription of specific genes within the snake's venom gland cells and the translation of the resulting mRNA into precursor proteins. researchgate.net
Molecular cloning techniques have been instrumental in understanding the genetic basis of this compound production. The cDNA encoding the full-length precursor of this compound from Trimeresurus flavoviridis has been isolated and its nucleotide sequence analyzed. nih.gov This analysis revealed an open reading frame encoding a precursor protein composed of several domains: a pro-domain, a metalloproteinase domain, a spacer domain, and the disintegrin (this compound) domain. nih.gov This domain organization confirms that the this compound precursor belongs to the P-II class of snake venom metalloproteinases. nih.gov Sequence analysis provides crucial information about the primary structure of the this compound precursor and the mature protein.
A representative cDNA sequence can be used for further investigation, ensuring that identified nucleotide changes are not due to errors during amplification. nih.gov The deduced amino acid sequence of the open reading frame provides the blueprint for the this compound precursor protein. nih.gov
The expression of genes encoding venom components, including this compound precursors, occurs specifically in the venom glands of snakes. researchgate.netbiorxiv.org Transcriptomic studies have shown that venom glands have conserved gene expression patterns related to toxin production when compared to salivary glands in other amniotes, suggesting an ancient gene regulatory network. biorxiv.organu.edu.au Genes involved in protein folding and modification are often co-expressed with toxin genes in the venom gland, highlighting the cellular machinery required for producing these complex proteins. biorxiv.organu.edu.au While general insights into venom gland gene expression and transcriptional regulation are emerging, specific details regarding the transcriptional regulation of the this compound gene itself require further focused research.
Molecular Cloning and Sequence Analysis of this compound cDNA
Post-Translational Modifications and Protein Folding of this compound
Following translation, the this compound precursor undergoes several post-translational modifications and precise protein folding to become a biologically active molecule. thermofisher.comwikipedia.org
Key post-translational modifications for disintegrins like this compound include proteolytic cleavage of the precursor protein to release the mature disintegrin domain. scielo.brmdpi.com Another critical modification is the formation of disulfide bonds between cysteine residues. wikipedia.orgabcam.com this compound is a cysteine-rich protein, and the specific pattern of disulfide bridges is essential for its correct three-dimensional structure and biological activity. smolecule.commdpi.comcsic.es The proper folding of the protein, guided by these disulfide bonds and potentially other cellular machinery, ensures the correct conformation of the integrin-binding motif (like the RGD sequence) within an exposed loop structure, which is crucial for its interaction with integrin receptors. mdpi.commdpi.com Studies have focused on determining the disulfide bridge patterns of disintegrins to understand their structural integrity and function. csic.es
Table 1: this compound Precursor Domain Organization
| Domain | Description |
| Pro-domain | N-terminal regulatory sequence. |
| Metalloproteinase | Contains catalytic activity in the precursor. |
| Spacer Domain | Connects metalloproteinase and disintegrin domains. |
| Disintegrin Domain | Contains the mature this compound sequence. |
Table 2: Key Features of this compound
| Feature | Description |
| Source | Snake venom, notably Trimeresurus flavoviridis. nih.govsmolecule.com |
| Protein Family | Disintegrin. smolecule.comscielo.brebi.ac.uk |
| Precursor Class | P-II Snake Venom Metalloproteinase. nih.govmdpi.com |
| Key Motif | RGD (Arg-Gly-Asp). mdpi.commdpi.com |
| Biological Activity | Inhibits platelet aggregation and cell adhesion by targeting integrins. smolecule.comscielo.brebi.ac.uk |
| Structural Feature | Cysteine-rich with specific disulfide bridges. smolecule.commdpi.comcsic.es |
Disulfide Bridge Formation and Linkage Mapping
This compound contains 12 cysteine residues that form six disulfide bridges. sigmaaldrich.com The specific pattern of these disulfide linkages is essential for the protein's correct three-dimensional structure and its ability to inhibit platelet aggregation. oup.comcsic.es Determining the precise pairing of cysteine residues in disulfide bonds is a critical step in understanding protein structure and function. rutgers.eduspringernature.com
Chemical and Enzymatic Approaches for Disulfide Bond Determination
Various chemical and enzymatic methods have been employed to determine disulfide bond patterns in proteins. These approaches typically involve the fragmentation of the protein followed by analysis of the resulting peptides to identify those containing disulfide-linked cysteine residues. springernature.comspringernature.comnih.gov
Enzymatic digestion is a widely used method for protein fragmentation prior to disulfide bond analysis. nih.gov The choice of enzyme is important, as it influences the types of disulfide-bonded peptides produced. nih.gov For instance, pepsin digestion at acidic pH has been shown to be effective in generating disulfide-linked peptides while minimizing artificial disulfide reshuffling, which can occur during digestion at neutral or alkaline pH. nih.govresearchgate.net Trypsin digestion, often used in conjunction with other enzymes like pepsin, can also be employed. csic.esrutgers.edu
Chemical methods often involve the selective cleavage of disulfide bonds or the modification of cysteine residues to facilitate their identification and linkage analysis. springernature.comspringernature.com Preventing the formation of non-native disulfide bonds (disulfide scrambling) during sample preparation is a critical challenge in these approaches. rutgers.edunih.gov Factors such as temperature, pH, and the presence of free cysteine residues can influence disulfide scrambling. nih.gov Alkylating agents like iodoacetamide (B48618) (IAM), iodoacetic acid (IAA), and N-ethyl-maleimide (NEM) are commonly used to block free sulfhydryl groups and prevent artificial disulfide formation. nih.gov
Early biochemical studies on this compound had not fully revealed the native pattern of its cysteine pairings. oup.com However, direct evidence for specific linkages, such as Cys8-Cys49 and Cys34-Cys55, was obtained through the analysis of proteolytic products. csic.es
Computational Strategies for Disulfide Bridge Mapping
Computational strategies complement experimental approaches for disulfide bridge mapping, particularly when dealing with proteins containing multiple cysteine residues. These methods often utilize structural data, such as those obtained from NMR or X-ray crystallography, to predict probable disulfide pairings based on the spatial proximity of cysteine residues in the folded protein. oup.comresearchgate.net
One computational strategy involves analyzing the interatomic distances between all possible pairs of cysteines in a set of calculated protein conformers. oup.com Probability weights can be assigned to each pair based on how well their distance matches the expected distance of a disulfide bridge. oup.com By evaluating all possible combinatorial patterns of disulfide bridges, this approach can indicate the most likely pairing pattern. oup.com This method, when applied to this compound using NMR structural data, indicated a unique and unambiguous disulfide pairing pattern for its 12 cysteines. oup.com
The predicted disulfide pairing pattern for this compound based on this computational strategy is:
Cys4-Cys19
Cys6-Cys14
Cys13-Cys36
Cys27-Cys33
Cys32-Cys57
Cys45-Cys64 oup.com
This computational analysis, combined with structural data, revealed that the polypeptide backbone of this compound folds into two domain-like structures stabilized by these six disulfide cross-links. oup.com
Interactive Data Table: Predicted this compound Disulfide Bond Pattern
| Cysteine Position 1 | Cysteine Position 2 |
| 4 | 19 |
| 6 | 14 |
| 13 | 36 |
| 27 | 33 |
| 32 | 57 |
| 45 | 64 |
Recombinant Expression Systems for this compound and Variants
Recombinant protein expression systems are widely used to produce proteins for research and therapeutic purposes. biomatik.comgenextgenomics.com These systems involve inserting the gene encoding the protein of interest into an expression vector and then introducing this vector into a host organism for protein production. biomatik.com
Heterologous Expression Platforms (e.g., Escherichia coli)
Escherichia coli (E. coli) is a widely used heterologous expression platform for recombinant protein production due to its rapid growth, cost-effectiveness, and ease of genetic manipulation. genextgenomics.commdpi.comcabidigitallibrary.orgnih.gov It has been successfully used for the expression of various proteins, including some snake venom proteins and disintegrins. csic.esembopress.orgdntb.gov.ua
However, expressing proteins with multiple disulfide bonds, like this compound, in the cytoplasm of E. coli can be challenging because the cytoplasm is a reducing environment that is not conducive to disulfide bond formation. cabidigitallibrary.org This can lead to the formation of misfolded or insoluble proteins, often accumulating as inclusion bodies. cabidigitallibrary.org
Despite these challenges, E. coli remains a preferred host, and various strategies have been developed to enhance the soluble expression of proteins requiring disulfide bonds. cabidigitallibrary.org Engineered E. coli strains, such as Rosetta-gami, are available that are specifically designed to facilitate disulfide bond formation in the cytoplasm. cabidigitallibrary.org
While the provided results mention recombinant expression of other proteins in E. coli and the general use of E. coli for heterologous expression of proteins including some with disulfide bonds, specific details about the heterologous expression of this compound in E. coli are limited. One source mentions an E. coli expression system used for human MIA protein with an application to this compound, but details on the this compound expression are not provided in the snippet. embopress.org Another source mentions that E. coli is the most common host for heterologous expression, including disintegrins like echistatin (B137904). dntb.gov.ua
Optimization of Expression and Purification Protocols for Recombinant this compound
Optimizing expression and purification protocols is crucial for obtaining high yields of soluble and functional recombinant proteins. biomatik.comupenn.edusciltp.com This involves adjusting various parameters at different stages of the process.
Optimization strategies for expression in E. coli can include:
Using different E. coli expression vectors and promoters. biomatik.comcabidigitallibrary.org The T7 promoter system is widely used for high-level expression in E. coli. cabidigitallibrary.org
Changing the gene sequence, such as codon optimization, to match the codon usage bias of the host organism, which can improve expression levels. nih.gov
Using modified E. coli strains that are better suited for expressing specific types of proteins, such as those requiring disulfide bonds or containing rare codons. cabidigitallibrary.org
Adjusting culture parameters, such as growth temperature and induction conditions. Lowering the growth temperature to between 20°C and 30°C can sometimes enhance soluble expression by reducing the rate of protein synthesis and allowing more time for proper folding. unc.edu Induction with IPTG is a common method for initiating protein expression from inducible promoters like the T7 promoter. biorxiv.org
Co-expression with molecular chaperones can assist in the proper folding of the recombinant protein. cabidigitallibrary.org
Purification protocols for recombinant proteins often involve affinity chromatography using tags fused to the protein of interest. upenn.edusciltp.com Common tags include polyhistidine (His-tag) and Glutathione S-transferase (GST) tags. upenn.eduresearchgate.net These tags facilitate purification using matrices that specifically bind to the tag, such as Ni-NTA agarose (B213101) for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins. upenn.edunih.govunc.eduresearchgate.net
Optimization of purification protocols can involve:
Selecting appropriate lysis buffers. nih.gov
Optimizing binding, washing, and elution conditions for the affinity column, such as adjusting imidazole (B134444) concentration or pH for His-tag purification. upenn.edu
Including protease inhibitors to prevent degradation of the recombinant protein. upenn.edu
Performing purification steps at low temperatures (e.g., 4°C) to maintain protein stability. upenn.edu
If the protein is expressed in inclusion bodies, refolding protocols are required to obtain functional protein. biomatik.com
While general strategies for optimizing recombinant expression and purification in E. coli are well-documented, specific optimized protocols for recombinant this compound are not explicitly detailed in the provided search results. However, the principles outlined above would be applicable to the development of such protocols.
Synthetic Approaches to Flavoridin and Its Analogs
Peptide Synthesis Strategies for Flavoridin Segments and Related Disintegrins
The synthesis of peptides, including disintegrins like this compound, typically relies on two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Both approaches have distinct advantages and are utilized depending on the desired peptide length, complexity, and scale of synthesis.
Solid-Phase Peptide Synthesis Methodologies
Solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a widely used technique for assembling peptide chains. bachem.comnih.govantibodies-online.com In SPPS, the C-terminal amino acid of the growing peptide chain is covalently attached to an insoluble solid support, typically a resin. bachem.comnih.govantibodies-online.com Amino acids are then added sequentially in a stepwise manner to the N-terminus of the resin-bound peptide. bachem.comnih.govantibodies-online.com Each synthesis cycle involves deprotection of the N-terminal amine, coupling of the next protected amino acid, and washing steps to remove excess reagents and by-products. bachem.comnih.govantibodies-online.com
The use of a solid support simplifies purification, as soluble reagents and by-products can be easily removed by filtration and washing while the peptide remains anchored to the resin. bachem.comnih.govantibodies-online.com SPPS is particularly well-suited for the synthesis of peptides up to approximately 50-80 amino acids in length. antibodies-online.combachem.com The Fmoc (fluorenylmethyloxycarbonyl) chemistry is a commonly employed strategy in SPPS, utilizing a base-labile Nα-protecting group. bachem.comnih.govnih.govembrapa.br Following the completion of the peptide chain assembly, the peptide is cleaved from the resin, usually under acidic conditions, and side-chain protecting groups are removed. bachem.com
While SPPS offers advantages in terms of speed and ease of purification compared to traditional solution-phase methods, challenges can arise with longer or more complex sequences, including potential for incomplete reactions and accumulation of truncated or erroneous sequences. nih.gov
Solution-Phase Synthesis Techniques
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS) or classical peptide synthesis, involves the coupling of amino acids or peptide fragments in a homogeneous solution. bachem.comekb.egnih.gov Unlike SPPS, intermediate purification steps are typically required after each coupling reaction to isolate the desired product and remove impurities before proceeding to the next step. bachem.comresearchgate.net
Solution-phase synthesis allows for direct monitoring of reactions and purification of intermediates, which can lead to higher purity for shorter peptides compared to SPPS where purification occurs only at the final step. bachem.com However, it can be more labor-intensive and time-consuming, especially for longer peptides, due to the need for multiple isolation and purification steps. researchgate.net Solubility issues can also be a limitation for peptides exceeding a certain length. bachem.com Solution-phase techniques are often preferred for the synthesis of shorter peptides or for the convergent synthesis of larger peptides by coupling pre-synthesized fragments. nih.govbachem.com
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of this compound analogs and derivatives are pursued to investigate the structural requirements for activity, improve potency and selectivity, and potentially enhance pharmacokinetic properties. These efforts often involve modifications to the amino acid sequence, particularly within or flanking the key integrin-binding motif, as well as strategies to influence peptide conformation.
Strategies for Modifying the Arg-Gly-Asp (RGD) Motif and Flanking Sequences
Most RGD-containing disintegrins, including this compound, exert their effects by binding to integrins that recognize the Arg-Gly-Asp (RGD) sequence. mdpi.comfrontiersin.orggoogle.com This tripeptide motif is typically located within a flexible loop stabilized by disulfide bonds, protruding from the core of the protein. google.com The RGD motif is critical for the biological activity of these disintegrins, and modifications to this sequence or the amino acids flanking it can significantly impact their integrin binding specificity and affinity. frontiersin.org
Strategies for modifying the RGD motif and flanking sequences include site-directed mutagenesis or chemical synthesis incorporating amino acid substitutions, insertions, or deletions. Studies have shown that even single amino acid changes within or near the RGD loop can alter integrin binding profiles and functional potency. frontiersin.orgnih.gov For example, substituting the aspartate in the RGD loop with glutamate (B1630785) has been shown to decrease activity in some disintegrins. frontiersin.org The amino acid residues flanking the RGD motif and in the C-terminal region have also been found to play important roles in modulating integrin interaction specificity. frontiersin.orgmdpi.com Synthetic peptides mimicking the RGD loop with variations in flanking sequences have been designed and evaluated to understand these contributions. frontiersin.orgresearchgate.net
Cyclization and Conformationally Constrained Analog Design
The native structure of disintegrins, including this compound, is stabilized by multiple disulfide bonds, which are crucial for maintaining the correct three-dimensional conformation necessary for integrin binding. frontiersin.orgspringernature.com Cyclization is a common strategy in peptide design to constrain the conformation of linear peptides, which can lead to improved binding affinity, increased stability against proteolysis, and enhanced cell permeability. mdpi.comrsc.org
For disintegrin analogs, cyclization can be achieved through various methods, including the formation of disulfide bonds between cysteine residues or the introduction of lactam bridges, hydrocarbon staples, or other linkages. mdpi.comrsc.org Designing conformationally constrained analogs, particularly around the RGD loop, can help to mimic the active conformation of the native disintegrin and potentially improve selectivity for specific integrin subtypes. nih.govmdpi.com Studies involving synthetic cyclic RGD peptides have demonstrated their ability to inhibit integrin-mediated functions. researchgate.net
Chimeric Disintegrin Construction and Evaluation
Chimeric disintegrins are engineered peptides constructed by combining sequences or domains from different disintegrins or other proteins. mdpi.comnih.gov This approach allows for the creation of novel molecules with potentially altered or improved properties compared to their parent molecules. mdpi.comnih.gov The construction of chimeric disintegrins can involve fusing the integrin-binding domain of one disintegrin with structural elements or C-terminal tails from others. nih.gov
Vicrostatin (VCN) is an example of a chimeric recombinant disintegrin that was generated as a genetic fusion between the C-terminal tail of echistatin (B137904) and the sequence of contortrostatin. nih.gov Chimeric disintegrins like VCN have been produced recombinantly and evaluated for their integrin binding specificity and functional activities. nih.govnih.gov This strategy allows for the exploration of how different structural components contribute to integrin recognition and biological activity, and for the design of molecules with desired multi-integrin targeting profiles. mdpi.comnih.govacs.org Evaluation of chimeric disintegrins typically involves assessing their integrin binding affinity and specificity through assays such as competitive binding assays or surface plasmon resonance, as well as evaluating their effects in relevant cell-based assays. nih.govnih.govacs.org
Methodological Advancements in Peptide Ligation and Assembly for Complex Proteins
The synthesis of complex polypeptides like this compound relies on efficient methods for assembling smaller, individually synthesized peptide fragments into the full-length protein. Methodological advancements in peptide ligation and assembly have been crucial in overcoming the limitations of linear synthesis for molecules of this size and structural complexity. These techniques allow for the convergent synthesis of proteins by coupling unprotected peptide segments in a controlled and chemoselective manner.
Native Chemical Ligation and Other Chemoselective Ligation Techniques
Native Chemical Ligation (NCL) is a powerful chemoselective ligation technique widely used for the synthesis of proteins up to approximately 300 amino acids uni.luscribd.com. This method involves the reaction of a peptide segment with a C-terminal thioester group with another peptide segment containing an N-terminal cysteine residue uni.luwikipedia.orgknauer.net. The reaction proceeds through a transthioesterification followed by an irreversible intramolecular S,N-acyl shift, resulting in the formation of a native amide bond at the ligation site uni.luknauer.net.
The presence of multiple cysteine residues and disulfide bonds in this compound makes NCL and related chemoselective ligation techniques particularly relevant. These methods allow for the controlled assembly of cysteine-containing peptide fragments, which is a critical step before or during the formation of the correct disulfide bridges. While direct evidence from the search results explicitly stating the synthesis of this compound itself solely via NCL is not available, the technique is a cornerstone for synthesizing complex, cysteine-rich peptides and proteins of similar size and structural complexity uni.luscribd.comknauer.net. The study of disulfide bond formation in synthetic peptides, which references this compound, highlights the challenges addressed by such advanced synthetic methods tocris.com. Furthermore, ligation has been mentioned in the context of creating chimeric proteins that include elements related to disintegrins like this compound mdpi.com.
Other chemoselective ligation techniques have also been developed to overcome limitations of NCL, such as the requirement for an N-terminal cysteine at the ligation junction. These methods often involve the use of auxiliary groups or modified amino acids to enable ligation at sites other than cysteine, expanding the versatility of peptide assembly for complex targets.
Fragment Condensation Approaches
Fragment condensation approaches involve the synthesis of discrete peptide segments using standard SPPS or solution-phase methods, followed by their chemical coupling to form a larger polypeptide chain. This strategy is particularly advantageous for the synthesis of medium to large-sized peptides and proteins like this compound (70 amino acids), as it allows for the purification and characterization of smaller, more manageable intermediates scribd.com.
For peptides containing disulfide bonds, like this compound with its six disulfide bridges, fragment condensation can be combined with controlled oxidation or selective disulfide bond formation strategies after the fragments are ligated tocris.com. The study investigating the activity of a synthetic C-terminal peptide derived from this compound suggests that fragment-based synthesis approaches have been explored for generating parts or analogs of this compound vdoc.pub. This reinforces the relevance of fragment condensation as a viable strategy for tackling the synthesis of this compound and its structural analogs, allowing for the assembly of complex domains or the entire protein from pre-synthesized and characterized fragments.
Molecular and Cellular Mechanisms of Flavoridin Action Excluding Clinical Efficacy
Integrin Receptor Binding and Modulation Mechanisms
Disintegrins like flavoridin are characterized by their ability to bind to integrins, a family of heterodimeric cell surface receptors crucial for cell adhesion and migration. This interaction is typically mediated by a conserved amino acid sequence within the disintegrin.
Specificity and Affinity of this compound for Integrin Subtypes (e.g., αIIbβ3, α5β1)
This compound exhibits selective binding to certain integrin subtypes. It is reported to bind to αIIbβ3, the platelet fibrinogen receptor, and is a potent inhibitor of platelet aggregation scielo.brscielo.brsigmaaldrich.com. Furthermore, this compound has demonstrated binding to α5β1 and αvβ3 integrins scielo.brnih.govnih.gov. Studies have indicated that this compound binds to the α5β1 receptor with a higher affinity than natural ligands like fibronectin or bacterial invasin (B1167395) proteins oup.comnih.govoup.com. Its affinity for αvβ3 has also been noted, exceeding that of natural protein ligands and certain monoclonal antibodies in inhibiting αvβ3-dependent cell adhesion nih.gov.
Research comparing this compound with other disintegrins, such as echistatin (B137904) and kistrin (B590482), has shown varying potencies in inhibiting cellular processes mediated by integrins, which correlates with their differing affinities for specific β1 integrins oup.com. For instance, in inhibiting Yersinia enterocolitica uptake into fibronectin-adherent cells, this compound was significantly more effective than echistatin and kistrin, suggesting a prominent role for α5β1 in this process and a higher affinity of this compound for this integrin subtype nih.govoup.com.
Here is a summary of this compound's binding specificity:
| Integrin Subtype | Binding Affinity/Effect | Relevant Ligands |
| αIIbβ3 | Binds, Potent Inhibitor of Platelet Aggregation | Fibrinogen |
| α5β1 | Binds with high affinity, Inhibits cell adhesion | Fibronectin, Invasin |
| αvβ3 | Binds with high affinity, Inhibits cell adhesion | Vitronectin |
| αMβ2 | Interacts (less prominent than other disintegrins) |
Competitive Inhibition of Natural Ligand Binding (e.g., Fibrinogen, Fibronectin)
A primary mechanism by which this compound exerts its effects is through competitive inhibition of the binding of natural ligands to integrin receptors scielo.brnih.gov. By binding to the same or an overlapping site on the integrin, this compound prevents the interaction of these natural ligands, thereby blocking downstream signaling and cellular functions.
This compound acts as a competitive inhibitor of fibrinogen binding to the αIIbβ3 integrin on activated platelets, which is central to its ability to inhibit platelet aggregation scielo.brsigmaaldrich.com. Similarly, its high-affinity binding to α5β1 allows it to competitively inhibit the binding of fibronectin to this receptor ecmjournal.org. This competitive inhibition has been experimentally demonstrated, for example, in studies showing that this compound treatment of fibronectin-coated surfaces prior to the addition of cells or bacteria significantly reduces their adhesion ecmjournal.org.
Molecular Basis of Integrin-Flavoridin Recognition (e.g., RGD loop)
The molecular recognition between this compound and integrins is largely mediated by the presence of an Arg-Gly-Asp (RGD) tripeptide sequence within the disintegrin structure scielo.broup.comoup.comwikipedia.org. The RGD motif is a common integrin-binding sequence found in many extracellular matrix proteins, including fibrinogen and fibronectin wikipedia.orgnus.edu.sg.
In disintegrins, the RGD motif is typically located at the apex of a mobile loop that protrudes from the protein core nih.govnih.gov. This spatial presentation of the RGD sequence is crucial for its interaction with the ligand-binding site on integrins, which is often located in the β subunit and involves a metal ion-dependent adhesion site (MIDAS) nih.govnih.gov.
Downstream Intracellular Signaling Pathway Modulation
Integrin engagement with extracellular ligands triggers a cascade of intracellular signaling events that regulate various cellular functions, including adhesion, migration, and proliferation. This compound, by interfering with integrin-ligand interactions, modulates these downstream signaling pathways.
Impact on Focal Adhesion Kinase (FAK) and Other Signaling Proteins (e.g., FAK-Cas Complex)
Focal Adhesion Kinase (FAK) is a key non-receptor tyrosine kinase that is rapidly activated following integrin clustering and engagement with the extracellular matrix imrpress.comsigmaaldrich.com. FAK plays a central role in integrating signals from integrins and growth factors, influencing cell survival, migration, and proliferation imrpress.comsigmaaldrich.comnih.gov.
This compound's interaction with integrins has been shown to impact FAK activity and its association with other signaling proteins. Studies investigating the effect of this compound on Yersinia enterocolitica uptake, which is mediated by α5β1 integrin, found that this compound binding to α5β1 prevented the disruption of the functional FAK-Cas complex that occurs during bacterial uptake nih.govoup.com. This suggests that this compound can stabilize or maintain the integrity of this complex, which is important for downstream signaling and cytoskeletal remodeling oup.comoup.com.
FAK interacts with several adaptor and signaling proteins, including Cas (Crk-associated substrate) and paxillin, forming multi-protein complexes at focal adhesions oup.comoup.comsigmaaldrich.comnih.govnih.gov. These complexes are crucial for transmitting signals that regulate cytoskeletal dynamics and cell migration oup.comoup.comnih.govnih.gov. While some disintegrins have been shown to induce tyrosine phosphorylation of FAK and Cas, monomeric disintegrins like this compound have been reported to have no such effect in certain cell types scielo.br. However, this compound's ability to influence the FAK-Cas complex highlights its role in modulating integrin-mediated signaling pathways nih.govoup.com.
Here is a table summarizing the impact of this compound on FAK and related proteins:
| Signaling Protein/Complex | Impact of this compound | Notes |
| Focal Adhesion Kinase (FAK) | Modulation of activity/complexes | This compound binding to α5β1 prevented disruption of FAK-Cas complex nih.govoup.com. |
| FAK-Cas Complex | Stabilization/Maintenance | Disruption is linked to processes like bacterial uptake; this compound prevents this disruption nih.govoup.com. |
| Cas (Crk-associated substrate) | Involved in FAK-Cas complex modulation | Phosphorylation of Cas is linked to cytoskeletal remodeling oup.comoup.com. |
| Paxillin | Potential indirect influence via FAK-Cas | Paxillin is also a FAK-interacting protein oup.comoup.comnih.gov. |
Regulation of Cytoskeletal Rearrangement
Integrin-mediated signaling plays a critical role in regulating the actin cytoskeleton, which is essential for processes like cell adhesion, spreading, and migration scielo.brnih.gov. The formation and turnover of focal adhesions, where integrins cluster and connect to the actin cytoskeleton, are tightly controlled by intracellular signaling pathways, including those involving FAK and Rho family GTPases scielo.brnih.gov.
This compound's interaction with integrins can influence cytoskeletal rearrangement. Studies have shown that interaction of certain disintegrins, including this compound, with cells can induce actin cytoskeleton rearrangement, potentially increasing actin polymerization nih.gov. However, the specific effects can vary depending on the cell type and the particular disintegrin scielo.br. While some disintegrins have been shown to induce neutrophil chemotaxis and alterations in actin cytoskeleton dynamics, this compound, despite its homology, did not induce these effects in neutrophils scielo.br.
The modulation of FAK and its associated complexes by this compound can indirectly affect cytoskeletal dynamics, as these signaling proteins are intimately involved in regulating the actin cytoskeleton and the formation of focal adhesions oup.comoup.comnih.gov. For instance, the FAK-Cas complex and the activation of small GTP-binding proteins downstream are known to be involved in cytoskeletal remodeling oup.comoup.com. By preventing the disruption of the FAK-Cas complex, this compound can influence these downstream events and the resulting cytoskeletal changes nih.govoup.com.
Compound List and PubChem CIDs
Effects on Gene Expression Profiles (In Vitro Models)
This compound as a Molecular Probe for Integrin Biology
This compound is recognized and utilized as a molecular probe to investigate the complex biology of integrins nih.govnih.gov. Its ability to bind specifically to certain integrin subtypes makes it a valuable tool for dissecting integrin-mediated cellular events. This compound contains the RGD sequence, a common integrin-binding motif, which underlies its selectivity for interaction with these receptors researchgate.netnih.govnih.govtandfonline.com.
Utilization in Investigating Cell Adhesion Processes
This compound functions as an inhibitor of cell adhesion by interacting with integrin receptors located on the cell surface smolecule.comresearchgate.netnih.govnih.gov. This interaction disrupts the normal binding of integrins to their extracellular matrix ligands, such as fibronectin, laminin, and collagen, which is essential for cell adhesion smolecule.comnih.gov. Studies have shown that this compound can inhibit the adhesion of various tumor cell lines to these extracellular matrix proteins in a dose-dependent manner, demonstrating different affinities depending on the cell line and the specific matrix protein involved nih.gov. The disruption of integrin-ligand interactions by this compound provides a means to study the mechanisms underlying cell adhesion mediated by specific integrin subtypes.
Applications in Studying Cell Migration and Invasion Mechanisms (In Vitro/Animal Models)
Disintegrins, including this compound, have been investigated for their impact on cell migration and invasion, processes critical in various physiological and pathological contexts, such as wound healing and cancer metastasis nih.govscielo.brthewellbio.commdpi.comnih.gov. This compound has been shown to influence these processes in both in vitro and animal models. For instance, in a mouse melanoma model, this compound, alongside other disintegrins like jarastatin and kistrin, significantly reduced tumor lung colonization, indicating an inhibitory effect on metastasis, a process involving cell migration and invasion nih.govuniprot.org. Disintegrins can also affect endothelial cell behavior, blocking their adhesion to matrix proteins and inhibiting processes like angiogenesis and inducing apoptosis, which are related to cell migration and invasion in the context of blood vessel formation and tumor growth scielo.brmdpi.com.
Investigation of Other Reported Biological Activities (Non-Clinical Focus)
Beyond its well-established role in inhibiting platelet aggregation and modulating integrin-mediated cell adhesion, this compound exhibits other biological activities that have been explored.
Antimicrobial Mechanisms of this compound (e.g., against Yersinia enterocolitica uptake)
This compound has demonstrated antimicrobial properties, specifically through its ability to inhibit the uptake of Yersinia enterocolitica into host cells smolecule.comnih.govdiva-portal.orgmdpi.comoup.comdoi.org. Research using fibronectin-adherent HeLa cells has shown that this compound is effective in blocking the entry of Y. enterocolitica into these cells nih.govoup.comdoi.org. This inhibitory effect is attributed to this compound's high-affinity binding to the α5β1 integrin receptor on the host cell surface nih.govoup.comdoi.org. The invasin protein of Y. enterocolitica mediates bacterial entry by binding to integrin receptors, and this compound's stronger affinity for α5β1 can competitively prevent invasin from binding, thereby blocking the initial step of bacterial infection oup.comdoi.org.
The potency of this compound in inhibiting Y. enterocolitica uptake into fibronectin-adherent HeLa cells has been compared to other disintegrins like echistatin and kistrin. At a concentration of 1 µg/ml, this compound almost completely blocked bacterial entry, showing significantly higher efficacy than echistatin and kistrin oup.comdoi.org.
Here is a summary of the inhibitory effects of this compound, echistatin, and kistrin on Y. enterocolitica uptake into fibronectin-adherent HeLa cells:
| Disintegrin | Concentration (µg/ml) | Inhibition of Bacterial Uptake (%) |
| This compound | 0.2 | 65 |
| Echistatin | 0.2 | 35 |
| Kistrin | 0.2 | 5 |
| This compound | 1 | 82 |
| Echistatin | 1 | 57 |
| Kistrin | 1 | 7 |
Interaction with Other Cellular Receptors or Enzymes
This compound's primary mechanism of action involves interaction with integrin receptors smolecule.comresearchgate.netnih.gov. While it is derived from snake venom metalloproteinases (SVMPs) through proteolytic processing, this compound itself is a disintegrin and its main function discussed in the provided context is integrin binding rather than enzymatic activity smolecule.comuniprot.org.
Studies investigating the cellular effects downstream of integrin binding have noted that this compound's interaction with α5β1 integrin prevented the disruption of the functional complex involving Focal Adhesion Kinase (FAK) and Cas (Crk-associated substrate) during Y. enterocolitica uptake nih.govoup.comdoi.org. This suggests that this compound's binding influences the signaling pathways linked to integrins, specifically affecting the FAK-Cas complex which is involved in cellular responses like adhesion and migration nih.govscielo.brmdpi.comoup.comdoi.org. However, a comparison with the homodimeric disintegrin contortrostatin indicated that while contortrostatin induced tyrosine phosphorylation of FAK and CAS in tumor cells, monomeric disintegrins like this compound did not show this effect at the concentrations tested in that specific study scielo.brdoi.org. This highlights potential differences in the downstream signaling effects induced by different disintegrins, possibly related to their structure (monomeric vs. dimeric) or specific integrin binding profiles. There is no substantial information in the provided results indicating direct enzymatic activity of this compound itself or significant interactions with a wide range of other cellular receptors or enzymes beyond its primary engagement with integrins and the subsequent influence on associated signaling molecules like FAK and Cas.
Role in Apoptosis Induction or Inhibition in Cell Lines
This compound, a disintegrin peptide isolated from snake venom, has been investigated for its effects on cellular processes, including apoptosis, in various cell lines. Disintegrins are known to interfere with cell adhesion by targeting integrin receptors. This compound, in particular, has been identified as an antagonist of integrins, including αIIbβ3 and αvβ3 smolecule.com.
Research indicates that this compound may play a role in modulating apoptosis in cell lines. One study reported that this compound is capable of inducing apoptosis scribd.com. This potential for apoptosis induction is significant as it suggests a possible mechanism for inhibiting cell proliferation or promoting cell death in contexts such as cancer. The integrin antagonist activity of this compound, particularly its interaction with αvβ3 integrin, is considered a likely pathway through which it exerts its cellular effects, potentially influencing signaling cascades involved in cell survival and death scribd.com.
However, another study presented a potentially nuanced effect, noting that the disintegrin this compound inhibited the effect of apoptotic cells on lipid body formation ebi.ac.uk. This finding suggests that while this compound might induce apoptosis, it could also interfere with downstream cellular processes associated with apoptotic cells, such as the formation of lipid bodies. The precise mechanisms underlying this observation and its broader implications for apoptosis require further detailed investigation.
While other snake venoms and their components, such as cytotoxins and other disintegrins, have demonstrated the ability to induce apoptosis in various cancer cell lines through different mechanisms, including mitochondrial and caspase-dependent pathways or alternative caspase-independent routes, detailed quantitative data specifically on this compound's effects across a range of cell lines were not extensively available in the provided literature snippets smolecule.comscribd.comresearchgate.netuniprot.org. Studies on other disintegrins, like jarastatin, have shown effects on cell growth inhibition, actin cytoskeleton rearrangement, and interference with pathways like NF-kappaB translocation in melanoma cells, highlighting the potential for disintegrins to influence critical cellular processes relevant to apoptosis and cell survival through integrin interactions.
The available information suggests this compound possesses the capacity to influence apoptosis in cell lines, potentially mediated by its integrin antagonist activity. However, detailed research findings, including comprehensive data tables on its effects across diverse cell lines and the specific molecular pathways involved in its induction or inhibition of apoptosis or related processes, are limited in the provided sources.
Flavoridin in Biological Systems: Beyond Therapeutic Applications
Comparative Analysis with Other Disintegrins
Disintegrins are a family of small, non-enzymatic proteins primarily found in snake venoms, particularly within the Viperidae family, though they are also present in Elapidae, Atractaspididae, and Colubridae scielo.brmdpi.com. They are characterized by their ability to interfere with cell-cell and cell-extracellular matrix interactions by binding to integrin receptors researchgate.net.
Structural and Functional Homologies and Divergences
Disintegrins share a common structural feature: a cysteine-rich polypeptide chain, typically ranging from 40 to 100 amino acids, with a conserved integrin-binding motif located within a flexible loop oup.comscispace.com. This loop is often stabilized by disulfide bonds, which are crucial for maintaining the correct conformation for integrin binding csic.esmdpi.com. The most common integrin-binding motif is the RGD (Arginine-Glycine-Aspartic acid) sequence, although variations such as KGD, MVD, MLD, VGD, ECD, and MDG also exist and contribute to differential integrin specificity scielo.brnih.gov.
Flavoridin contains the RGD motif and is known to bind with high affinity to certain integrins, including αvβ3 and α5β1 scielo.broup.comnih.gov. While many RGD-containing disintegrins, such as echistatin (B137904) and kistrin (B590482), also bind to αIIbβ3 on platelets, inhibiting platelet aggregation, this compound has shown a notable affinity for α5β1 mdpi.comscielo.broup.com. This differential binding specificity contributes to the distinct biological activities observed among different disintegrins despite their structural similarities scielo.broup.com. For instance, while this compound, echistatin, and kistrin can bind to immobilized αvβ3, they exhibit significant differences in their binding affinity for the fibronectin receptor α5β1 oup.com. This compound has been shown to be more effective than echistatin and kistrin in detaching fibronectin-adherent HeLa cells and inhibiting Yersinia enterocolitica uptake into these cells, suggesting a major role for α5β1 in these processes and highlighting this compound's higher affinity for this integrin compared to the other two disintegrins tested oup.com.
The disulfide bond pattern is also a key structural feature that can vary among disintegrins and influence their activity. While this compound and kistrin have been reported to have identical disulfide bridge patterns, differences exist when compared to other disintegrins like albolabrin, suggesting that variations in amino acid sequences can lead to different folding patterns and thus affect the arrangement of disulfide bonds and ultimately biological activity csic.es.
Table 1: Comparative Integrin Binding Affinity of Selected RGD Disintegrins
| Disintegrin | Source Snake | Primary Integrin Targets (Reported) | Notes |
| This compound | Trimeresurus flavoviridis | αvβ3, α5β1 | Higher affinity for α5β1 compared to echistatin and kistrin scielo.broup.comnih.gov |
| Echistatin | Echis carinatus | αIIbβ3, αvβ3, α5β1 | Affinity order typically α5β1 > αvβ3 > αIIbβ3 nih.gov |
| Kistrin | Trimeresurus albolabris | αIIbβ3, αvβ3 | Binds αvβ3 with high affinity oup.comnih.gov |
| Albolabrin | Trimeresurus albolabris | αIIbβ3 | Structural differences compared to this compound and kistrin csic.es |
| Barbourin | Sistrurus miliarius barbouri | αIIbβ3 | Contains KGD motif wikipedia.org |
Evolutionary Relationships within the Disintegrin Family
Disintegrins are believed to have evolved from snake venom Zn²⁺-metalloproteinases (SVMPs), which themselves share a common ancestor with the A Disintegrin And Metalloproteinase (ADAM) family of proteins scielo.brfrontiersin.orgnih.gov. The current hypothesis suggests that SVMPs evolved relatively late from a common ancestor through gene duplication and positive Darwinian selection scispace.comfrontiersin.orgnih.gov.
The evolution from disintegrin-like domains found in PIII-SVMPs to the smaller, standalone disintegrin proteins (PII-disintegrins) occurred through processes involving the successive loss of disulfide bonds and reduction in size oup.comfrontiersin.orgnih.gov. PII-disintegrins, including this compound, are thought to have evolved in Viperidae through the neofunctionalization of disintegrin-like domains from duplicated PIII-SVMP genes that were recruited into the venom proteome oup.comscispace.com. This evolutionary process, driven by positive selection, particularly on surface-exposed residues and within the integrin-binding loop, has contributed to the structural and functional diversity observed among disintegrins, allowing them to target different integrins and exert varied biological effects scispace.com. Phylogenetic analysis supports the view that different disintegrin subfamilies evolved from a common ADAM scaffold, with structural diversification occurring through mechanisms like disulfide bond engineering nih.gov.
Role of Disintegrins in Snake Venom Pathophysiology
Disintegrins are key components of snake venom that contribute significantly to the pathophysiology of envenomation, primarily by disrupting hemostasis and influencing tissue integrity.
Contribution to Hemostasis Modulation in Envenomation
A major effect of many snake venom disintegrins is their interference with the hemostatic system, the body's mechanism for preventing and controlling bleeding researchgate.netnih.gov. Platelet aggregation, a crucial step in the formation of a blood clot, is heavily reliant on the interaction between the platelet integrin αIIbβ3 and fibrinogen wikipedia.org. Many disintegrins, particularly those containing the RGD or KGD motifs, are potent inhibitors of platelet aggregation by binding to αIIbβ3, thereby blocking fibrinogen binding scielo.brwikipedia.org. This action prevents platelets from clumping together, leading to impaired clot formation and contributing to the hemorrhagic effects often seen in viper envenomations researchgate.netnih.gov.
While this compound is known to inhibit platelet aggregation by binding to αIIbβ3, its notable affinity for other integrins like αvβ3 and α5β1 suggests broader roles in modulating hemostasis beyond just platelet aggregation scielo.broup.comnih.gov. αvβ3 is involved in various processes, including angiogenesis and cell adhesion to extracellular matrix proteins like vitronectin, while α5β1 is a major fibronectin receptor scielo.brnih.gov. Interference with these integrins by disintegrins like this compound can affect the stability of blood vessels and the formation of the extracellular matrix, further contributing to bleeding and tissue damage during envenomation.
The disruption of hemostasis by disintegrins, alongside other venom components like metalloproteinases and serine proteinases, creates a complex pathological state that facilitates venom spread and incapacitates prey nih.gov.
Influence on Tissue Damage and Repair Mechanisms
Beyond their effects on blood coagulation, disintegrins can also influence tissue damage and the body's repair mechanisms. Integrins are widely expressed on various cell types, including endothelial cells, fibroblasts, and immune cells, and are involved in cell adhesion, migration, proliferation, and survival – processes critical for tissue maintenance and repair scielo.brnih.gov.
By binding to integrins on endothelial cells, disintegrins can disrupt the integrity of the vascular endothelium, contributing to hemorrhage and affecting angiogenesis, the formation of new blood vessels necessary for tissue repair scielo.brnih.gov. Interference with integrins on fibroblasts and other connective tissue cells can impair their adhesion to the extracellular matrix and their migration to the site of injury, potentially delaying wound healing nih.gov.
Some disintegrins have also been shown to influence cell signaling pathways mediated by integrins, which can affect cell survival or induce apoptosis (programmed cell death) researchgate.netscielo.br. While this compound has been reported not to activate integrin signaling or NF-kB signaling in T lymphocytes, other disintegrins have been shown to induce tyrosine phosphorylation of key signaling molecules like FAK and CAS in tumor cells, highlighting the diverse effects of disintegrins on cellular processes scielo.br. The specific impact of this compound on tissue damage and repair mechanisms during envenomation would depend on its precise interactions with integrins on relevant cell types and the downstream signaling events modulated. Tissue wounds undergo a complex series of events for repair, and interference with integrin-mediated processes by disintegrins can disrupt this ordered process scirp.orgclevelandclinic.orgpuresportsmed.comojrca.com.
Potential Ecological Significance of Disintegrins in Venom Ecology
The presence and diversity of disintegrins in snake venoms likely have significant ecological implications, primarily related to prey capture and defense. The ability of disintegrins to rapidly disrupt hemostasis and cause hemorrhage can quickly incapacitate prey, preventing escape and facilitating digestion researchgate.netnih.gov. By inhibiting platelet aggregation and affecting vascular integrity, disintegrins contribute to the rapid onset of bleeding and circulatory collapse in the bitten animal.
Furthermore, the ability of some disintegrins to affect cell adhesion and potentially cause tissue damage could aid in venom diffusion within the prey's tissues, enhancing the effectiveness of other venom components like proteases that break down tissue nih.gov. The variation in integrin specificity among disintegrins from different snake species or even within the venom of a single species could reflect adaptations to the specific prey types consumed by the snake, allowing for targeted disruption of physiological processes in those prey.
The evolutionary history of disintegrins, including gene duplication and positive selection, suggests an adaptive advantage associated with their diversification scispace.comresearchgate.net. This diversification may be driven by an evolutionary arms race between snakes and their prey, where modifications in prey hemostatic or cellular systems select for venom components with altered specificities or potencies. The presence of disintegrins targeting different integrins could provide a broader spectrum of activity against a range of prey species with potentially varying integrin profiles or responses.
The ecological pressure to efficiently subdue prey with minimal risk to the snake is a strong selective force shaping venom composition, and disintegrins, with their potent disruptive effects on hemostasis and tissue integrity, are clearly valuable tools in a snake's predatory arsenal.
Predator-Prey Interactions and Defensive Roles
The primary biological function of snake venom is the immobilization and digestion of prey, as well as defense against predators. researchgate.netsigmaaldrich.comsmolecule.com this compound, as a key component of Trimeresurus flavoviridis venom, plays a significant role in these processes, particularly through its interaction with integrin receptors. ebi.ac.uknih.govresearchgate.netnih.gov
This compound is known to be a potent inhibitor of platelet aggregation. ebi.ac.uknih.govnih.gov This effect is mediated by its binding to integrin receptors on the surface of platelets, specifically the αIIbβ3 integrin. ebi.ac.uknih.govnih.gov By mimicking natural ligands such as fibrinogen, this compound disrupts the normal process of platelet aggregation, which is essential for blood clotting. ebi.ac.uknih.gov This mechanism contributes significantly to the venom's ability to disrupt the hemostatic system of the envenomated prey, leading to anticoagulation and hemorrhage. scilit.com The resulting inability of the prey's blood to clot aids in its rapid immobilization and facilitates the subsequent digestion of tissues by other venom components like metalloproteinases. nih.govscribd.comsigmaaldrich.comscilit.com
Beyond its well-established anti-platelet activity, research has indicated potential defensive roles for this compound. Studies have shown that this compound can inhibit the uptake of Yersinia enterocolitica into fibronectin-coated surfaces. ebi.ac.uk While not directly related to subduing vertebrate prey, this observed antimicrobial property could serve as a defense mechanism for the snake against bacterial infections that might arise from prey bites or environmental exposure. This suggests a broader protective function for this compound within the snake's biological system.
| Aspect of Interaction | Role of this compound | Mechanism |
| Prey Immobilization | Disrupts hemostasis, causes anticoagulation. | Inhibits platelet aggregation by binding to αIIbβ3 integrin. ebi.ac.uknih.govnih.gov |
| Prey Digestion | Facilitates tissue breakdown by preventing clotting. | Prevents blood clot formation, allowing other venom enzymes to act. |
| Defense (Potential) | May protect against microbial infection. | Inhibits bacterial adhesion/uptake. ebi.ac.uk |
Broader Ecosystemic Considerations of Venom Components
The evolution of snake venom composition, including the diversification of disintegrins like this compound, is often viewed in the context of a predator-prey arms race. scilit.com Variations in venom components across different snake species and even within populations of the same species can reflect adaptations to the specific types of prey encountered in their environment. scilit.com The presence and specific activity of this compound in Trimeresurus flavoviridis venom are thus a product of evolutionary pressures related to its diet and predatory strategy.
Advanced Analytical Methodologies for Flavoridin Research
Spectroscopic Techniques for Structural Analysis (Beyond Basic Identification)
Spectroscopic methods provide crucial insights into the three-dimensional structure and conformational dynamics of flavoridin, extending beyond simple identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of proteins in solution. The solution structure of this compound has been extensively studied using two-dimensional NMR methods. nih.govpdbj.org These studies involved the assignment of the 1H NMR spectrum in aqueous solution using conventional 2D NMR experiments such as 2QF-COSY, clean TOCSY, 2Q-spectroscopy, and NOESY. ismar.org
The determination of this compound's three-dimensional structure from NMR data involved distance geometry methods, proceeding in several rounds. ismar.org Initially, the global fold was calculated from collected NOE distance constraints and dihedral angle constraints obtained from vicinal coupling constants, without incorporating disulfide bridge constraints. ismar.org Subsequently, interatomic distances between all possible cysteine pairs were measured in a set of converged distance geometry structures, and probability weights were assigned to each pair based on a Gaussian distribution function. ismar.org By calculating all combinatorial patterns of the six disulfide bridges involving the 12 cysteines in this compound and assigning statistical weights, a single Cys-Cys pairing pattern could be unambiguously identified. ismar.org This determined disulfide bonding pattern was then used as additional input for the distance geometry program in a second step of the structure calculation. ismar.org The final structures were refined by energy minimization. ismar.org
NMR studies have revealed that this compound's polypeptide backbone is folded into two domain-like structures, stabilized by six cystine cross-links. ismar.org These structures are composed of eight turns. ismar.org The RGD sequence is located in a flexible, extended loop structure exposed at the tip of a hairpin. ismar.org The solution structure of this compound comprises two structural domains: an N-terminal unit (residues 1-25) and a C-terminal unit (residues 26-70). nih.govpdbj.org While the mutual spatial orientation of these domains is not well-defined, each unit is well-organized internally. nih.govpdbj.org The segment from residues 26 to 70, which shares homology with echistatin (B137904) and eristostatin (B144958), shows low root-mean-square deviations among the determined conformers, indicating a well-defined structure within this region. nih.govpdbj.org The structure primarily consists of non-repetitive elements like tight turns and loops, with the exception of two short regions of antiparallel beta-sheet, indicating a lack of classic protein secondary structure elements. nih.gov The six disulfide bridges are a dominant organizational feature of the polypeptide fold. nih.gov Two disulfide bridges are in the N-terminal domain, three in the C-terminal domain, and one connects the two domains. nih.gov
NMR methods are also employed for determining disulfide bond connectivities in proteins like this compound. nih.govnih.gov A method involving local and global analysis of proton-proton nuclear Overhauser enhancement (NOE) distance information from unrefined NMR solution structures has been developed and applied to this compound to determine its disulfide bonding pattern. nih.gov This approach utilizes statistical analysis of crystal structures of cysteine-rich proteins to identify inter-cysteine proton-proton distances that are predictive of disulfide links. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of proteins and peptides in solution. CD measures the differential absorption of left- and right-handed circularly polarized light, providing information about the presence and proportion of secondary structural elements such as alpha-helices, beta-sheets, and turns. biorxiv.orgamericanpeptidesociety.org
Mass Spectrometry for Peptide Mapping and Disulfide Linkage Confirmation
Mass spectrometry (MS) is a crucial tool for the characterization of proteins, including peptide mapping and the confirmation of disulfide linkages. nih.govresearchgate.net For complex biomolecules like this compound, MS provides accurate mass measurements of intact proteins and their proteolytic fragments, which is essential for confirming the amino acid sequence and identifying post-translational modifications, including disulfide bonds. nih.govcontractpharma.com
Disulfide bond mapping by liquid chromatography coupled to mass spectrometry (LC-MS) is a widely used approach. nih.gov This typically involves the separation and ionization of protein digests before MS analysis. nih.gov Sample preparation for MS-based disulfide bond analysis often involves a non-reduced approach, where the protein is digested without reducing the disulfide bonds, or a reduced/intact analysis comparing digests with and without reduction. nih.gov Non-reduced peptide mapping by LC-MS is commonly used for disulfide linkage characterization to assess the structural integrity of proteins. researchgate.net
Several methods have been developed for MS-based disulfide bond analysis. One approach involves enzymatic digestion of the protein, followed by LC-MS/MS analysis of the resulting peptides. nih.govrutgers.edu Fragmentation techniques like Higher-energy Collisional Dissociation (HCD) in Orbitrap mass spectrometers can be used to fragment disulfide-containing peptides while preserving the disulfide bonds for identification. rutgers.edu Disulfide assignments can be made by identifying fragment ions of cysteine-containing peptides in the same spectrum and matching their masses to expected disulfide-linked peptides. nih.gov
The determination of disulfide linkages in this compound has been achieved through methods that can involve analysis of proteolytic products using techniques such as amino acid analysis, N-terminal sequence analysis, and mass spectrometry. csic.es For instance, evidence for specific disulfide links in this compound has been obtained by analyzing proteolytic fragments. csic.es Mass spectrometry, particularly when coupled with liquid chromatography, allows for the rapid and accurate assessment of disulfide bridges in purified proteins. researchgate.net
Advanced Chromatographic and Electrophoretic Methods for this compound Purity and Characterization
Chromatographic and electrophoretic techniques are indispensable for assessing the purity of this compound and characterizing its various forms or potential impurities.
Two-Dimensional Gel Electrophoresis (2D-PAGE)
Two-dimensional gel electrophoresis (2D-PAGE) is a high-resolution technique widely used for separating complex protein mixtures based on two independent properties: isoelectric point (pI) in the first dimension (isoelectric focusing) and molecular weight in the second dimension (SDS-PAGE). bu.eduthermofisher.comigenels.com This technique can resolve thousands of proteins on a single gel and is a core technology in proteomics research for applications such as protein expression profiling, detecting post-translational modifications, and identifying protein isoforms. bu.eduthermofisher.comigenels.com
For this compound, a protein with a specific pI and molecular weight, 2D-PAGE could be used to assess its purity by separating it from other proteins present in the source material (e.g., snake venom or recombinant expression systems). The technique can reveal the presence of impurities with different pI or molecular weight. thermofisher.com Furthermore, 2D-PAGE is sensitive to small changes in protein structure, such as those caused by deamidation, phosphorylation, or glycosylation, which can alter the protein's pI or molecular weight, leading to detectable shifts in the gel pattern. thermofisher.com While specific 2D-PAGE data for this compound's purity or variants are not detailed in the provided results, the technique's capabilities make it a valuable tool for such characterization. The use of immobilized pH gradients in the first dimension has improved the resolution, reproducibility, and protein loading capacity of 2D-PAGE. bu.eduthermofisher.com
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a family of techniques that offer high-resolution separation of molecules based on their size and charge within narrow capillaries. biocompare.comsciex.com CE provides rapid analysis and requires minimal sample volumes, making it valuable in bioanalytical chemistry. Proteins and peptides can be separated and quantified using CE, and it is suitable for analyzing complex protein mixtures, monitoring protein purity, and assessing post-translational modifications.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (B86663) (CE-SDS) is a specific mode of CE widely used for the purity analysis of therapeutic proteins, including the characterization of fragmented species which are considered product-related impurities. researchgate.netnih.gov CE-SDS separates proteins primarily based on their molecular weight after denaturation with SDS. researchgate.net This technique is used to demonstrate product consistency and shelf life by evaluating purity and detecting degradants like fragmentation and aggregation. researchgate.net
CE can be used for quantitative analysis by relating the peak area or height of separated analytes to known standards. Its ability to separate compounds with different charge-to-size ratios makes it useful for characterizing the molecular characteristics of proteins. nih.gov While specific applications of 2D-PAGE and CE for this compound purity assessment are not explicitly detailed in the provided search results, these techniques are generally applicable to protein characterization and purity analysis, and their principles and uses align with the requirements for studying a protein like this compound.
Biosensor Technologies for Interaction Kinetics and Affinity Studies
Biosensor technologies are valuable tools for label-free analysis of molecular interactions, providing real-time data on binding kinetics and affinity. paralab-bio.esseparations.co.za These techniques typically involve immobilizing one binding partner (ligand) on a sensor surface and monitoring its interaction with a molecule in solution (analyte). paralab-bio.esseparations.co.za
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a widely used optical biosensing technique that measures changes in refractive index near a sensor surface as molecules bind or dissociate. ox.ac.ukcreative-proteomics.com This allows for the real-time monitoring of binding events and the determination of kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) and affinity (equilibrium dissociation constant, KD). paralab-bio.escreative-proteomics.com SPR is particularly well-suited for studying interactions between a wide range of biomolecules. creative-proteomics.com
In the context of this compound research, SPR can be employed to study its binding to integrin receptors like GPIIb/IIIa, αvβ3, and α5β1. researchgate.netmdpi-res.com By immobilizing the integrin receptor on the SPR sensor chip and flowing this compound over the surface, researchers can measure the association and dissociation phases of the interaction. separations.co.za The resulting sensorgrams provide data that can be fitted to binding models to calculate ka, kd, and KD values. creative-proteomics.com
While specific detailed SPR data for this compound binding kinetics were not extensively found in the immediate search results, the general application of SPR for studying disintegrin-integrin interactions is well-established. For example, SPR has been used to analyze the binding ability of compounds with DNA as a ligand mdpi-res.com, and to study the interactions of carotenoids with binding proteins, providing affinity values (KD) nih.gov. The technique is capable of measuring interactions with KD values ranging from the mM to the nM range, and even tighter binding constants can sometimes be estimated tainstruments.com.
SPR offers advantages such as label-free detection and real-time monitoring. paralab-bio.esnih.gov However, it may not be ideal for high-throughput assays or the analysis of very small molecules (Mr < 1000). ox.ac.uk
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a molecular interaction. uni-muenchen.defrontiersin.org This allows for a complete thermodynamic characterization of the binding event in a single experiment, providing not only the affinity (KD) but also the stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. uni-muenchen.denih.gov The Gibbs free energy change (ΔG) can be calculated from these parameters. uni-muenchen.de
ITC is particularly useful for understanding the driving forces behind molecular recognition. nih.gov In the context of this compound, ITC can be used to study the thermodynamics of its binding to integrins or other potential targets. By titrating this compound into a solution containing the binding partner, the heat changes upon binding are measured, providing a thermogram that can be analyzed to extract thermodynamic parameters. uni-muenchen.de
While direct ITC data specifically for this compound was not found in the search results, ITC is a standard technique for studying protein-ligand and protein-protein interactions, including those involving natural products nih.govrsc.org. It has been used to determine the binding thermodynamics of enzyme inhibitors frontiersin.org and protein-protein interactions, providing insights into enthalpy and association constants tainstruments.com. ITC can typically analyze interactions with KD values ranging from mM to nM uni-muenchen.de. A key advantage of ITC is that it is a label-free, in-solution technique that can provide information on the mechanism of interaction, including conformational changes and cooperativity affinimeter.com. However, it generally requires larger amounts of sample compared to SPR affinimeter.com.
Microfluidic Platforms for High-Throughput Screening of this compound Interactions
Microfluidic platforms offer significant advantages for high-throughput screening (HTS) of molecular interactions, including reduced sample consumption, faster analysis times, and the ability to perform thousands or even millions of assays in parallel within a small chip format. darwin-microfluidics.comfrontiersin.orgmdpi.comnih.gov Droplet microfluidics, a subfield of microfluidics, is particularly well-suited for HTS by encapsulating individual reactions within discrete droplets. darwin-microfluidics.comfrontiersin.org
Microfluidic systems can be designed to screen the interactions of this compound with a library of potential binding partners or to test the effect of various conditions on this compound's interactions with a specific target. nih.gov These platforms can integrate various functionalities, such as droplet generation, manipulation, incubation, and detection. mdpi.com Detection methods commonly used in microfluidic HTS include fluorescence-based assays frontiersin.orgnih.gov, but other techniques are also being explored frontiersin.org.
While specific examples of microfluidic platforms used directly for high-throughput screening of this compound interactions were not found in the search results, the general principles and applications of microfluidics in HTS of molecular interactions are well-documented. Microfluidics has been applied to screen large libraries of molecules atrandi.com, study cell-based interactions nih.govnih.gov, and analyze enzyme kinetics frontiersin.org. The ability to generate and sort droplets at high rates (thousands per second) makes droplet microfluidics a powerful tool for ultra-HTS. mdpi.comatrandi.com
Microfluidic platforms can enable functional assays that focus on target activity in a biological context, not just binding affinity. atrandi.com This could be particularly relevant for studying this compound's effects on cell adhesion or aggregation. researchgate.netresearchgate.net
Theoretical and Computational Investigations of Flavoridin
Molecular Dynamics Simulations of Flavoridin-Integrin Complexes
Molecular dynamics (MD) simulations are used to investigate the dynamic behavior of this compound, particularly when bound to integrin receptors. These simulations provide information on the flexibility of different regions of the protein and the nature of the interactions formed at the binding interface. The Protein Data Bank (PDB) code 1fvl is associated with this compound, which can be used as a starting structure for MD simulations researchgate.net. MD simulations have been used to relax the structure of disintegrin-integrin complexes researchgate.net. Studies have also employed MD to analyze the interactions between disintegrins and integrins like αIIbβ3, αvβ3, and α5β1 walshmedicalmedia.comcloudfront.net.
Conformational Dynamics of the RGD Loop and Disulfide Bridges
A key area of focus in the computational study of disintegrins, including this compound, is the conformational dynamics of the RGD loop and the role of disulfide bridges in maintaining its structure and flexibility. The RGD motif is critical for integrin binding in many disintegrins scielo.brnih.gov. This tripeptide is typically located at the apex of a mobile loop that protrudes from the protein core nih.govportlandpress.comsemanticscholar.org.
Disulfide bonds are essential for the structural integrity and function of disintegrins, influencing the conformation of the inhibitory loop nih.govportlandpress.com. Disintegrins are classified based on their size and the number of disulfide bridges frontiersin.orgnih.gov. Short disintegrins, for instance, contain 49-51 residues and four disulfide bridges, while medium-sized disintegrins have about 70 residues and six bridges frontiersin.orgnih.gov. This compound is classified as a medium-sized RGD-disintegrin portlandpress.com. The disulfide bridge pattern of this compound has been determined nih.govresearchgate.net. Studies on other disintegrins like echistatin (B137904) and rhodostomin have shown that the RGD loop exhibits significant mobility, with internal angular motions occurring on the picosecond to nanosecond timescale nih.govportlandpress.complos.org. The flexibility and motion of the RGD residues may be important for their interaction with integrins plos.org.
The conformation of the RGD loop can be influenced by flanking residues and the protein's C-terminal region researchgate.net. NMR studies have revealed concerted motions between the integrin-binding loop and the C-terminal tail in disintegrins like echistatin nih.govportlandpress.com. The proper pairing of cysteine residues and the arrangement of disulfide bonds are crucial for the conformation of the disintegrin structure and its modulatory activity portlandpress.comfrontiersin.org.
Binding Site Characterization and Interaction Hotspots
Computational methods, including docking analysis and MD simulations, are used to characterize the binding site of this compound on integrins and identify key interaction hotspots. While experimental crystal structures of disintegrin-integrin complexes are scarce, computational approaches like docking have provided valuable insights frontiersin.org. Docking studies aim to predict the binding pose and affinity of this compound to different integrins, such as αIIbβ3, αvβ3, and α5β1 walshmedicalmedia.comcloudfront.net.
The RGD motif in disintegrins binds to the integrin receptor, with the aspartate residue typically coordinating with a metal ion at the Metal Ion Dependent Adhesion Site (MIDAS) in the integrin uiuc.edu. Studies on other RGD-containing proteins and peptides have shown that specific residues within the RGD loop and flanking regions make key contacts with the integrin semanticscholar.orgplos.org. For example, hydrogen bonds and salt bridges are formed between the R and D residues of the RGD motif and the integrin plos.org. The residues adjacent to the RGD motif can influence binding specificity and affinity semanticscholar.org. Identifying "hotspots" within protein binding sites – regions that contribute significantly to binding energy – is crucial for understanding and modulating interactions cam.ac.uk. Computational methods can map these interaction hotspots on the protein surface cam.ac.uk.
Homology Modeling and De Novo Protein Design
Homology modeling and de novo protein design are computational techniques used to predict or create protein structures, which can be applied to study this compound and design novel disintegrin structures.
Template-Based Modeling of this compound Variants and Analogs
Template-based modeling, also known as homology modeling or comparative modeling, predicts the 3D structure of a protein based on the known experimental structure of a homologous protein (template) nih.gov. Given that the NMR structure of this compound is available (PDB: 1fvl) researchgate.net, it can serve as a template for modeling this compound variants or analogs. This approach is based on the principle that proteins with similar sequences tend to have similar 3D structures nih.gov. Homology modeling involves identifying suitable templates, aligning the target sequence to the template, building the structural model, and refining and validating the model nih.gov. This method has been used to model the structure of other disintegrins based on known structures like kistrin (B590482) and this compound researchgate.net.
Predictive Modeling of Novel Disintegrin Structures
Predictive modeling techniques, including homology modeling and de novo protein design, can be used to explore the structural space of disintegrins and design novel structures with desired properties. De novo protein design aims to create new protein structures from scratch, without relying on existing protein sequences or structures as direct templates meilerlab.orgbakerlab.org. While challenging, de novo design holds promise for creating proteins with tailored functions bakerlab.orgarxiv.orgresearchgate.net. For disintegrins, this could involve designing novel structures with altered integrin specificity or enhanced stability. Homology modeling can also be used in a predictive manner to model the structures of newly discovered disintegrins or to explore the structural consequences of sequence variations nih.gov. Computational tools and algorithms are being developed to improve the accuracy and efficiency of both template-based and de novo protein design nih.govarxiv.orgresearchgate.netnih.gov.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are powerful computational methods that can provide detailed insights into the electronic structure and reaction mechanisms of molecules rsc.orgnih.govwikipedia.org. These ab initio methods, based on quantum mechanics, use fundamental physical constants and the positions and number of electrons to predict chemical properties wikipedia.org. While computationally intensive for large biological systems like protein-integrin complexes, quantum chemical calculations, sometimes in combination with molecular mechanics (QM/MM methods), can be applied to study specific aspects of this compound's interactions mpg.de. This could include investigating the electronic nature of the RGD motif, the coordination chemistry of the metal ions at the integrin binding site, or the energetics of specific bond formations or cleavages that might be relevant to disintegrin function or metabolism. These calculations can reveal details about reaction pathways and transition states that are difficult to obtain experimentally rsc.orgnih.gov.
Electronic Structure Analysis of Key Residues
The three-dimensional structure of this compound in aqueous solution has been determined using two-dimensional nuclear magnetic resonance (NMR) spectroscopy nih.gov. The molecule is composed of two structural domains: an N-terminal unit (residues 1 to 25) and a C-terminal unit (residues 26 to 70) nih.gov. While the relative orientation of these domains is not rigidly defined, each domain is well-organized internally nih.gov. The C-terminal segment (residues 26 to 70) shows homology to other snake toxins like echistatin and eristostatin (B144958) nih.gov.
The six disulfide bridges play a significant role in stabilizing the polypeptide fold nih.govoup.com. Two disulfide bridges are located in the N-terminal domain, three in the C-terminal domain, and one connects the two units nih.gov. Computational strategies have been applied to map the disulfide bridge pattern nih.govoup.com. For this compound, with 12 cysteines, a unique disulfide pairing pattern has been indicated by structural data: Cys4/Cys19, Cys6/Cys14, Cys13/Cys36, Cys27/Cys33, Cys32/Cys57, and Cys45/Cys64 oup.com.
The RGD sequence (residues 49-51), critical for integrin binding, is located in a mobile loop structure peripheral to the core of the C-terminal domain nih.gov. This loop is exposed and attached to a short beta-sheet region nih.gov.
Ligand-Receptor Interaction Energy Calculations
This compound exerts its function by interacting with integrin receptors, particularly the αIIbβ3 integrin on platelets smolecule.com. This interaction is a competitive inhibition process where this compound mimics natural ligands like fibrinogen, preventing their binding and subsequent platelet aggregation smolecule.com.
Computational methods are widely used to calculate binding free energies and analyze ligand-receptor interactions temple.edudiva-portal.orguni-duesseldorf.de. These methods can decompose interaction energies into various terms to understand the contributions of different residues nih.gov. While specific detailed interaction energy calculations for this compound with its receptors were not extensively detailed in the search results, the principle involves analyzing the energetic contributions of key residues within the binding interface, particularly the RGD motif and surrounding residues, upon binding to the integrin receptor nih.govgoogle.com.
Studies on other disintegrins and integrin interactions highlight the importance of the RGD motif and the conformation of the integrin-binding loop nih.govgoogle.com. The conserved aspartate residue in RGD and related motifs (like KGD, MGD, VGD, WGD, MLD, KTS, RTS) is often implicated in binding to the β-subunit of integrins, while the N-terminal residue of the motif may influence specificity towards the α-subunit nih.govresearchgate.net. Computational modeling based on this compound's structure has been used to understand the potential interactions of other disintegrins with integrins researchgate.net.
Cheminformatics and Bioinformatic Approaches to Disintegrin Analysis
Cheminformatics and bioinformatics provide powerful tools for analyzing disintegrins as a family of proteins, including this compound.
Sequence Alignment and Phylogenetic Analysis of Disintegrins
Disintegrins exhibit remarkable sequence homology, particularly in their conserved cysteine arrangements imrpress.com. Sequence alignment is a fundamental bioinformatic technique used to compare the amino acid sequences of different disintegrins and identify conserved regions and variations frontiersin.orgnih.govnih.gov. These alignments reveal the presence of characteristic motifs, such as the RGD sequence or related variations, in the integrin-binding loop researchgate.netimrpress.com.
Phylogenetic analysis, often performed in conjunction with sequence alignment, helps to understand the evolutionary relationships between different disintegrin subfamilies frontiersin.orgnih.govnih.govoup.com. Studies suggest that disintegrins evolved from a common ancestor, likely an ADAM (a disintegrin and metalloproteinase-like) scaffold, and that structural diversification occurred through mechanisms like disulfide bond engineering and the selective loss of disulfide bonds frontiersin.orgnih.govnih.govoup.com. Phylogenetic analysis can group disintegrins based on their sequence similarity and predicted evolutionary history frontiersin.orgnih.gov.
Prediction of Binding Motifs and Functional Regions
Bioinformatic approaches are used to predict functional regions and binding motifs within protein sequences google.comnih.gov. For disintegrins like this compound, the primary predicted binding motif is the RGD sequence, which is known to interact with integrin receptors nih.govoup.comismar.orggoogle.com. This motif is typically located within a flexible loop structure nih.govnih.gov.
Future Directions and Unexplored Avenues in Flavoridin Research
Elucidating Novel Biological Functions and Pathways
The known functions of flavoridin primarily revolve around its interference with integrin-mediated cell adhesion. However, the intricate nature of cellular signaling and the diverse roles of integrins suggest that this compound's influence might extend to other critical biological processes.
Beyond its impact on platelet aggregation and bacterial uptake, this compound's potential involvement in other cellular processes warrants investigation. Integrins are known to act as mechanotransducers, influencing cell growth, migration, and survival through complex signaling pathways involving proteins like Focal Adhesion Kinase (FAK) and Cas scielo.br. Given this compound's interaction with integrins, it is plausible that it could modulate these broader cellular functions. For instance, research into this compound's effects on cell proliferation, differentiation, and apoptosis in various cell types, not traditionally associated with hemostasis, could reveal novel biological roles. The observation that this compound can prevent the disruption of the FAK-Cas functional complex during Yersinia enterocolitica uptake suggests an involvement in intracellular signaling pathways beyond simple adhesion blockade oup.comoup.com. Further studies could explore if this compound directly or indirectly influences other components of focal adhesions and their downstream signaling cascades in different cellular contexts.
While integrins are the primary known targets of this compound, the possibility of interactions with other molecules should be explored. Integrins themselves bind to a variety of non-extracellular matrix ligands, including growth factors, hormones, and even bacterial and viral proteins nih.govmdpi.com. This promiscuity of integrin interactions raises the question of whether this compound could also interact with some of these non-ECM ligands or other cell surface receptors or signaling molecules, either directly or indirectly through its interaction with integrins. Identifying such novel binding partners could unveil entirely new mechanisms of action and potential therapeutic applications for this compound. Techniques such as pull-down assays coupled with mass spectrometry or high-throughput screening methods could be employed to systematically search for additional molecules that interact with this compound.
Investigation of this compound's Role in Unexplored Cellular Processes
Structural Biology of this compound in Complex with its Receptors
A detailed understanding of the three-dimensional structure of this compound in complex with its target receptors is crucial for deciphering the molecular basis of its activity and for rational design efforts. While the structure of this compound has been studied, high-resolution structural information on its complexes with various integrins, especially in different functional states, is still needed.
Cryo-EM has emerged as a powerful technique for determining the structures of large, flexible macromolecular complexes, including integrins elifesciences.orgembopress.orgnih.gov. Given the dynamic nature of integrins and their conformational changes upon ligand binding, Cryo-EM is well-suited to provide insights into how this compound interacts with integrins at a high resolution. Structural studies of this compound bound to different integrin subtypes (e.g., αIIbβ3, α5β1, αvβ3) in various activation states could illuminate the specific binding interfaces, the conformational changes induced by this compound, and the stoichiometry of the complexes. Such studies could provide invaluable information for understanding the specificity and potency of this compound and guide the design of modified disintegrins with altered binding properties. Although specific Cryo-EM structures of this compound-integrin complexes were not found in the searched literature, the successful application of Cryo-EM to study other integrin complexes, including those with antibodies and bacterial components, highlights its potential for this compound research elifesciences.orgembopress.orgmdpi.com.
X-ray crystallography remains a vital tool for obtaining atomic-resolution structures of proteins and their complexes nih.gov. While the NMR structure of this compound has been determined, obtaining crystal structures of this compound, particularly in complex with fragments of its target integrins or with designed mutants, could provide complementary high-resolution details wiley.comul.ie. Studying the crystal structures of this compound mutants with altered amino acid sequences, particularly in the RGD motif or regions involved in disulfide bonding, could reveal how these modifications impact the protein's fold and its interaction with integrins. This would provide a deeper understanding of the structure-activity relationship of this compound and inform the rational design of variants with desired properties. While direct crystallographic data for this compound mutants were not found, the utility of X-ray crystallography in studying other disintegrins and protein mutants is well-established dntb.gov.uaresearchgate.netnih.gov.
Cryo-Electron Microscopy (Cryo-EM) Studies of this compound-Integrin Complexes
Advanced Computational Modeling for Rational Design
Computational modeling plays an increasingly significant role in modern biomolecular research and drug discovery, enabling the prediction of protein structures, the simulation of molecular interactions, and the rational design of molecules with desired properties wiley.comnumberanalytics.comnih.govtaylorandfrancis.com.
Advanced computational modeling techniques can be applied to this compound research to complement experimental studies and accelerate the design of novel this compound-based molecules. Techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound to different integrin subtypes and to analyze the stability and dynamics of these complexes. This can help in understanding the basis of integrin specificity and identifying key residues involved in the interaction.
Furthermore, computational modeling can be employed in the rational design of this compound variants with improved or altered biological activities. By using structure-based design approaches, researchers can computationally predict the effects of amino acid mutations on this compound's structure, stability, and binding affinity to specific integrins or potentially new targets. This can guide the experimental design of this compound mutants with enhanced potency, altered target specificity, or reduced off-target effects. While specific examples of computational modeling applied to this compound for rational design were not prominently featured in the search results, the general application of these techniques in designing peptides and antibodies targeting integrins underscores their potential utility in this compound research nih.govuh.edu. Integrating computational predictions with experimental validation will be crucial for the successful rational design of this compound-based therapeutic agents or research tools.
Compound Table
| Compound Name | PubChem CID |
| This compound | 16132424 |
| Echistatin (B137904) | 16129775 |
| Kistrin (B590482) | 16132425 |
| Fibrinogen | 169917 |
| Vitronectin | 16163231 |
| Fibronectin | 102401 |
| αIIbβ3 integrin | 57339746 |
| α5β1 integrin | 117178340 |
| αvβ3 integrin | 25037024 |
| αvβ8 integrin | 18416346 |
| FAK | 3080 |
| Cas | 5100 |
| Paxillin | 5081 |
| Yersinia enterocolitica | 632 |
Data Table
The following table presents data on the inhibitory effect of this compound, echistatin, and kistrin on Yersinia enterocolitica uptake into fibronectin-adherent HeLa cells. oup.comoup.com
| Disintegrin | Concentration (µg/ml) | Inhibition of Bacterial Uptake (%) |
| This compound | 0.2 | 65 |
| Echistatin | 0.2 | 35 |
| Kistrin | 0.2 | 5 |
| This compound | 1.0 | 82 |
| Echistatin | 1.0 | 57 |
| Kistrin | 1.0 | 7 |
Artificial Intelligence and Machine Learning in this compound-Inspired Peptide Design
The application of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing peptide research, offering powerful tools for the de novo design and optimization of peptides with desired properties mdpi.comarxiv.orgnih.govchemrxiv.org. In the context of this compound and other disintegrins, AI/ML approaches can be employed to analyze existing disintegrin sequences and structures, identifying key features that contribute to their integrin specificity and activity. nih.govmdpi.comnih.govfrontiersin.org
By training ML models on datasets of disintegrin sequences, structures, and their experimentally determined integrin binding profiles, researchers can develop predictive models. These models can then be used to design novel peptide sequences inspired by this compound's structure and function, potentially with enhanced affinity for specific integrin subtypes or improved stability and pharmacokinetic properties. mdpi.comnih.govchemrxiv.org Generative models, such as variational autoencoders, are being explored to create entirely new peptide sequences with desired characteristics, moving beyond the limitations of traditional peptide discovery methods arxiv.orgnih.govchemrxiv.org. This could lead to the design of this compound analogs or mimetics with tailored therapeutic potential.
Enhanced Predictive Modeling for Structure-Function Relationships
Understanding the intricate relationship between the structure of disintegrins like this compound and their function is paramount for rational design of new molecules. Predictive modeling plays a crucial role in this endeavor. Advances in computational methods, including molecular modeling and dynamics simulations, allow for the prediction of disintegrin three-dimensional structures and how they interact with integrin receptors at an atomic level. nih.govfrontiersin.orgresearchgate.net
Enhanced predictive modeling can leverage the growing amount of structural and functional data available for disintegrins. This includes data from techniques like X-ray crystallography and NMR spectroscopy, which provide high-resolution structural information mdpi.comimrpress.com. By integrating this data with computational models, researchers can refine predictions of how modifications to the amino acid sequence or post-translational modifications might impact the conformation of the RGD loop or other key regions involved in integrin binding. nih.govfrontiersin.org This enhanced predictive capability can guide the design of this compound variants with altered integrin specificity or signaling properties, accelerating the discovery of molecules with desired biological activities. frontiersin.org
Data Table: Examples of Disintegrin Binding Motifs and Specificity
| Disintegrin Type | Binding Motif | Primary Integrin Specificity Examples |
| Classical RGD | RGD | αIIbβ3, αvβ3, α5β1, αMβ2, α4β1 |
| Non-RGD | KTS, MLD, VGD, RTS | α1β1, α9β1 |
| This compound | RGD | Primarily α5β1 mdpi.com |
Note: This table provides examples and is not exhaustive of all known disintegrins and their specificities.
Methodological Innovations in Disintegrin Research
Progress in understanding and utilizing disintegrins like this compound is heavily reliant on the development and application of innovative methodologies in biosynthesis, synthesis, and analytical techniques.
Development of Novel Biosynthesis and Synthetic Strategies
Traditionally, disintegrins were isolated directly from snake venom, a process that is laborious and yields limited quantities nih.gov. This has driven the development of recombinant and synthetic strategies for producing disintegrins and their variants. Novel biosynthesis approaches involve expressing disintegrin genes in heterologous host systems, such as Escherichia coli nih.gov. While this allows for larger scale production, challenges remain in achieving proper folding and disulfide bond formation, which are critical for disintegrin activity nih.govoup.com. Research continues into optimizing expression systems and refolding protocols to improve yields of functionally active recombinant disintegrins.
Chemical synthesis, particularly solid-phase peptide synthesis, offers an alternative route to obtain disintegrins and design novel peptide sequences inspired by their structure benthamdirect.comresearchgate.netgoogle.com. Advances in synthetic strategies are focusing on improving efficiency, yield, and the ability to incorporate modified or non-natural amino acids, which can enhance stability or alter binding properties. researchgate.net Convergent strategies, involving the synthesis and ligation of protected peptide segments, are also being explored for the synthesis of larger disintegrin molecules researchgate.net.
High-Resolution Analytical Techniques for Post-Translational Modifications
Post-translational modifications (PTMs) can significantly impact protein structure, function, and stability creative-biostructure.comabcam.com. For disintegrins, which are cysteine-rich peptides with multiple disulfide bonds, PTMs such as glycosylation or oxidation could potentially influence their folding, integrin binding, and biological activity. creative-biostructure.comabcam.comaston.ac.uk
High-resolution analytical techniques are essential for identifying and characterizing PTMs in disintegrins. Mass spectrometry (MS) is a key technology in this area, enabling the identification of modification sites and providing information on the nature and stoichiometry of PTMs. abcam.comaston.ac.ukcreative-proteomics.com Advances in MS, including improved ionization techniques, mass analyzers, and fragmentation methods, have increased sensitivity and accuracy for PTM analysis. aston.ac.uk Techniques like tandem mass spectrometry (MS/MS) are crucial for the unequivocal assignment of modification sites within a peptide sequence. aston.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique, particularly for smaller proteins and peptides, providing atomic-level details on structure and conformational changes induced by PTMs. creative-biostructure.com Cryo-Electron Microscopy (Cryo-EM) is becoming increasingly valuable for visualizing larger protein complexes and their PTMs at high resolution, complementing MS and NMR data. creative-biostructure.com The application of these advanced techniques to study this compound and other disintegrins can reveal the presence and impact of PTMs that may influence their biological activities and provide targets for engineering improved variants.
This compound in Interdisciplinary Research Contexts
The study of this compound and other disintegrins extends beyond traditional biochemistry and pharmacology, integrating with other disciplines to provide a more comprehensive understanding of their roles and potential applications.
Integration with Systems Biology Approaches
Systems biology aims to understand biological systems as a whole, integrating data from various levels of biological organization, such as genomics, transcriptomics, proteomics, and metabolomics. researchgate.netrsc.org Integrating this compound research with systems biology approaches can provide a broader context for its biological activities.
For example, transcriptomic and proteomic studies of snake venom glands can provide insights into the biosynthesis and diversity of disintegrins produced by a particular species, including Trimeresurus flavoviridis imrpress.com. Analyzing gene expression patterns related to disintegrin production can reveal regulatory mechanisms and evolutionary relationships imrpress.comoup.com. Proteomic analysis can identify different disintegrin variants and potentially uncover novel PTMs. aston.ac.ukcreative-proteomics.com
Furthermore, systems biology can be used to study the complex cellular responses triggered by disintegrin-integrin interactions. By analyzing changes in protein expression, signaling pathways, and cellular behavior in response to this compound, researchers can gain a more complete picture of its effects on cells and tissues. scielo.brscielo.br This integrated approach can help to elucidate the downstream consequences of this compound binding to specific integrins and identify potential synergistic or antagonistic effects when combined with other molecules.
Cross-Disciplinary Insights from Material Science and Nanotechnology
The primary focus of this compound research has historically centered on its biological activities, particularly its potent inhibition of platelet aggregation through interaction with integrin receptors. While extensive studies detail its structure and function in biological systems smolecule.comsigmaaldrich.comnih.govmdpi.com, the intersection of this compound research with material science and nanotechnology appears to be a nascent or largely unexplored area based on currently available research.
However, the known properties of this compound, particularly its specific binding affinity for integrins, suggest potential avenues for cross-disciplinary investigation within material science and nanotechnology. Integrin-ligand interactions are fundamental in cellular adhesion, migration, and signaling, processes critical in the design and performance of biomaterials and drug delivery systems researchgate.netresearchgate.net. Materials scientists are increasingly exploring strategies to functionalize material surfaces or create nanostructures that can modulate cellular behavior by interacting with integrins researchgate.netresearchgate.netresearchgate.net.
Given this compound's well-characterized interaction with integrins like αIIbβ3 and αVβ3 smolecule.comresearchgate.net, it is conceivable that this compound or its functional motifs could be explored for applications in material science. For instance, immobilizing this compound onto the surface of medical implants or tissue engineering scaffolds could potentially influence cell adhesion and integration, either promoting or inhibiting specific cell types depending on the desired outcome and the specific integrins involved. The precise structural features of this compound, including its disulfide bridge pattern and RGD-containing loop, which are crucial for its integrin binding activity, could inform the design of biomaterials with tailored cell-interactive properties smolecule.comsigmaaldrich.comnih.govmdpi.com.
Furthermore, the application of nanotechnology in medicine, particularly in targeted drug delivery, presents potential opportunities for this compound. While this compound itself is a protein, nanotechnology offers various platforms, such as nanoparticles, micelles, nanoemulsions, and solid lipid nanoparticles, that can encapsulate or carry therapeutic agents to specific sites within the body nih.govgoogle.comepo.org. Given this compound's therapeutic potential as an integrin inhibitor, particularly in conditions involving unwanted cell adhesion or aggregation, nanotechnology-based delivery systems could potentially enhance its targeting to specific tissues or cells expressing relevant integrins, potentially improving efficacy and reducing systemic exposure google.comepo.orggoogle.com.
Despite these potential connections, detailed research findings or established applications of this compound directly within the fields of material science for developing novel materials or in nanotechnology for creating advanced nanostructures are not widely reported in the examined literature. The mentions of nanotechnology in conjunction with disintegrins like this compound primarily relate to the formulation or delivery of these biological agents rather than their intrinsic use as components to engineer material properties at the nanoscale google.comepo.orggoogle.com.
Therefore, the exploration of this compound's utility in functionalizing materials, creating novel biomaterials with specific cell-interactive properties, or integrating it directly into nanoscale devices for targeted therapeutic or diagnostic applications remains a largely open area for future research. Cross-disciplinary collaborations between protein scientists, material scientists, and nanotechnologists would be essential to investigate these potential applications, leveraging the detailed understanding of this compound's molecular interactions to design innovative materials and nanotechnologies.
Methodological Challenges and Innovations in Flavoridin Studies
Overcoming Challenges in Recombinant Protein Expression and Folding
Producing sufficient quantities of functional flavoridin for research and potential therapeutic applications often relies on recombinant DNA technology. However, expressing disulfide-rich peptides like this compound in heterologous systems, such as Escherichia coli (E. coli), presents significant challenges related to achieving high yields of correctly folded protein.
Strategies for Enhancing Yield and Purity of this compound in Heterologous Systems
Recombinant protein expression in systems like E. coli can lead to issues such as the formation of inclusion bodies, metabolic burden on the host cell, and inefficient protein translocation or transport. For disulfide-rich proteins, incorrect disulfide bond formation can result in misfolded or aggregated proteins, reducing the yield of biologically active material.
Strategies to enhance the yield and purity of recombinant this compound in heterologous systems include optimizing expression vectors, modifying host cell lines, and refining process parameters. Codon optimization, for instance, can improve translation efficiency by adjusting codon usage to match the tRNA availability of the host organism. Strain engineering, such as using E. coli strains deficient in reductases (like trxB and gor) or overexpressing periplasmic foldases (like DsbC), can promote correct disulfide bond formation in the cytoplasm or periplasm. Fusion tags can also be employed to enhance solubility, folding, and purification of the recombinant protein. Cell-free expression systems are also being explored and have shown potential for achieving high yields of translated protein.
Advancements in Microscale Analysis and Assay Development
Analyzing the activity and interactions of this compound, particularly its binding to integrins and its effects on cellular processes, requires sensitive and reliable assay methods. Advancements in microscale analysis and assay development enable researchers to study this compound with greater efficiency and detail, often requiring smaller sample quantities.
Miniaturized Assays for Integrin Binding and Cellular Activity
Miniaturized assays offer advantages such as reduced sample and reagent consumption, increased throughput, and potentially lower costs. For studying this compound's interaction with integrins like αIIbβ3 and α5β1, miniaturized binding assays can be developed using techniques such as solid-phase binding assays or techniques like Microscale Thermophoresis (MST). MST, for example, measures the movement of molecules along a temperature gradient, which changes upon ligand binding, allowing for the determination of binding affinities with low sample requirements and without the need for immobilization.
Miniaturized cell-based assays can also be developed to assess this compound's effects on cellular activities such as platelet aggregation, cell adhesion, and bacterial uptake. These assays can be adapted to smaller formats, such as 96-well or 384-well plates, to enable higher throughput screening.
High-Content Screening Approaches
High-Content Screening (HCS), also known as High-Content Analysis (HCA), is a powerful approach that combines automated microscopy and image analysis to extract quantitative data from cells. HCS allows for the simultaneous measurement of multiple parameters within individual cells or cell populations, providing richer datasets compared to traditional assays.
HCS can be applied to study this compound's effects on complex cellular phenotypes related to integrin signaling, cell morphology, and cellular interactions. By using fluorescent probes and automated image acquisition and analysis, researchers can assess parameters such as integrin localization, focal adhesion formation, cell spreading, and cytoskeletal rearrangements in response to this compound treatment. This technology is particularly useful for screening libraries of compounds or modified disintegrins to identify those with desired cellular activities.
Refinements in Computational Chemistry for Disintegrin Design
Computational chemistry plays an increasingly important role in understanding the structure-activity relationships of disintegrins like this compound and in designing novel disintegrin variants with improved properties.
Computational methods, such as molecular dynamics simulations and docking studies, can provide insights into the three-dimensional structure of this compound, the flexibility of its RGD loop (a key motif for integrin binding), and how it interacts with different integrin receptors at the molecular level. The structure of this compound, determined by NMR spectroscopy, has revealed details about its two-domain structure and the arrangement of its disulfide bridges. Computational strategies have been used to map the disulfide bridges.
Improving Force Fields and Sampling Techniques for Peptide Simulations
Accurate computational simulations of peptides rely heavily on the quality of the force fields used to describe the interactions between atoms and the efficiency of the sampling techniques employed to explore the vast conformational space of these flexible molecules.
Force fields are mathematical functions and parameter sets that approximate the potential energy of a system based on the positions of its atoms. For peptides, the accuracy of a force field is critical for correctly representing backbone and side-chain conformations, hydrogen bonding, and interactions with the solvent or other molecules. Developing and refining force fields for peptides, particularly those with unusual amino acids or modifications potentially found in venom-derived compounds like this compound, remains an active area of research. Inconsistencies in empirically developed protein force fields and water models can limit the accuracy of MD simulations researchgate.net. Studies evaluating different force fields have shown varying abilities to reproduce experimental data, such as NMR observables for cyclic peptides researchgate.netacs.org. For instance, the AMOEBA polarizable force field has demonstrated a higher ability to reproduce experimental NMR observables compared to classical force fields like AMBER and CHARMM in simulations of intrinsically disordered proteins (IDPs), a class of proteins that includes many peptides researchgate.net.
Peptides, especially flexible ones, can adopt numerous conformations. Adequately sampling this conformational space within a reasonable simulation time is a significant challenge. Traditional MD simulations can become trapped in local energy minima, failing to explore the full range of relevant conformations. Enhanced sampling techniques are designed to overcome these limitations. These methods modify the simulation algorithm or the potential energy surface to accelerate the exploration of conformational space. Examples of enhanced sampling methods include replica-exchange molecular dynamics (REMD), accelerated molecular dynamics (aMD), integrated accelerated molecular dynamics (IaMD), and metadynamics mdpi.comnih.govscielo.br. Evaluating the performance of these techniques is crucial, and studies have shown that some enhanced sampling methods, such as IaMD, can achieve better agreement with experimental data compared to others, like aMD researchgate.net. The continuous modernization of simulation tools and the development of enhanced sampling techniques are making MD simulations more powerful for studying protein and peptide systems mdpi.com.
Despite these advancements, limitations persist. All-atom MD simulations remain computationally expensive, limiting the achievable simulation timescales mdpi.com. The choice of force field and sampling algorithm significantly impacts the accuracy and reliability of the simulation results researchgate.net.
Validation of Computational Models with Experimental Data
The predictive capacity and reliability of computational models for studying peptides and venom-derived compounds hinge on their rigorous validation against experimental data. This validation process is essential to ensure that the simulations accurately reflect the real-world behavior of the molecules.
Experimental techniques provide crucial data points against which computational predictions can be tested. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and various binding assays offer structural and functional information about peptides. For example, comparing conformational ensembles generated by MD simulations with experimental NMR observables is a common approach to validate force fields and sampling methods researchgate.netacs.org. Studies have shown that the ability of a computational model to reproduce experimental NMR data is a key indicator of its accuracy in describing peptide solution behavior researchgate.netacs.org.
Beyond structural validation, functional validation is equally important. This involves comparing computationally predicted properties, such as binding affinities or functional effects, with experimental measurements. For instance, computational models used to predict peptide-protein interactions can be validated by experimental binding assays plos.orgresearchgate.net. Research has demonstrated good correspondence between computationally designed peptides with predicted binding affinities and experimental evaluations using techniques like surface plasmon resonance spectroscopy researchgate.net. In the context of venom-derived compounds, computational approaches like molecular docking for identifying potential inhibitors can be validated using experimental inhibition assays acs.orglstmed.ac.uk.
The iterative process of computational prediction and experimental validation is crucial for refining models and improving their accuracy. Results from experimental characterization can be used to enhance datasets for training machine learning models or refining coarse-grained simulations arxiv.org. This feedback loop allows for continuous improvement in the predictive accuracy and efficiency of computational approaches arxiv.org.
However, challenges exist in the validation process. The transient nature of some peptide interactions can complicate experimental validation, as traditional methods may not effectively capture fleeting complexes mdpi.com. The smaller interface between peptides and their protein partners can result in lower binding affinities, making accurate modeling and subsequent experimental validation more difficult mdpi.com. Despite these challenges, the convergence of experimental and computational methods is increasingly characterizing the pharmacological properties of toxins and delineating structure-function relationships nih.gov.
Ethical Considerations in Venom-Derived Compound Research (General Academic Discussion)
Research involving venom-derived compounds, including peptides like this compound, raises several ethical considerations that extend beyond standard laboratory practices due to the source of these compounds – venomous animals. A general academic discussion on these ethical aspects is crucial for responsible and sustainable research practices.
A primary ethical concern revolves around the welfare of the animals used for venom extraction. Obtaining sufficient quantities of venom, especially from species that yield small amounts, may require sampling a large number of specimens, raising ethical concerns regarding animal collection and maintenance nih.gov. The production of antivenoms, for instance, traditionally relies on immunizing large animals with venom components, a process that is labor-intensive and associated with various ethical considerations researchgate.net. Ensuring the humane treatment and care of venomous animals in captivity is paramount. This includes providing appropriate living conditions, minimizing stress during venom extraction, and adhering to national and international animal welfare guidelines. Research must address the lack of studies from key geographical regions to implement evidence-based improvements to the care of these vulnerable groups researchgate.net.
Another ethical dimension relates to the collection of venomous animals from their natural habitats. This can impact wild populations and ecosystems, particularly if collection is not managed sustainably. Ethical considerations require researchers to minimize the impact on wild populations, obtain necessary permits, and consider conservation efforts.
Furthermore, the potential applications of venom-derived compounds in medicine and other fields bring forth ethical discussions regarding access, equity, and benefit sharing. Many venomous species are found in regions with limited resources, yet the resulting therapeutic agents may become expensive and inaccessible to the populations most affected by envenomation researchgate.net. Ethical frameworks should consider how to ensure that the benefits derived from researching these natural resources are shared equitably, potentially involving collaborations with local researchers and communities.
The use of computational methods can, in some instances, help reduce the reliance on large numbers of animals by enabling the prediction and design of compounds in silico, which can then be selectively synthesized and tested nih.gov. However, initial discovery and validation often still require access to venom or venom components, highlighting the ongoing need to address the ethical sourcing and use of animal venoms.
Q & A
Q. What experimental approaches are recommended to study flavoridin’s modulation of T-cell activation and proliferation?
this compound’s effects on T-cell activation can be assessed using:
- Proliferation assays (e.g., [³H]-thymidine incorporation) to quantify dose-dependent responses (1 µM this compound induces 1.7- to 2.9-fold proliferation) .
- Flow cytometry to measure CD69 expression as an early activation marker .
- Western blotting to analyze tyrosine phosphorylation of FAK and PI3K activation, critical for actin cytoskeleton reorganization .
- Immunofluorescence microscopy to track NF-κB nuclear translocation after 90-minute incubation .
- ConA co-stimulation experiments to assess cooperative or inhibitory effects (e.g., this compound + ConA increases proliferation by 23%) .
Q. How can researchers determine this compound’s structural motifs critical for integrin binding specificity?
- Cysteine alignment analysis (e.g., comparing EC3, kistrin, and this compound) to infer disulfide bond patterns that stabilize integrin-binding domains .
- NMR spectroscopy to resolve the C-terminal structure, which acts as a secondary binding site for α5β1 integrin .
- Mutagenesis studies targeting the RGD loop and flanking residues to test binding affinity changes .
Advanced Research Questions
Q. How do contradictory findings regarding this compound’s effects on MAPK Erk-2 signaling pathways inform experimental design?
this compound inhibits MAPK Erk-2 activation in neutrophils, contrasting with kistrin and echistatin, which promote Erk-2 nuclear translocation . To address this:
- Use cell-type-specific models (e.g., neutrophils vs. T-cells) to evaluate context-dependent signaling .
- Perform kinase activity assays (e.g., in vitro Erk-2 phosphorylation assays) to isolate direct vs. indirect effects .
- Compare integrin receptor expression profiles (e.g., α5β1 vs. αVβ3) across cell types using flow cytometry .
Q. What methodologies resolve discrepancies in this compound’s efficacy in bacterial uptake inhibition across studies?
this compound blocks Yersinia enterocolitica uptake in HeLa cells by 85% at 1 µg/mL but shows variable potency against L. monocytogenes . To reconcile this:
- Standardize infection models (e.g., pre-incubation time, bacterial strain virulence factors) .
- Quantify integrin clustering via super-resolution microscopy to assess focal adhesion disassembly .
- Use FAK-Cas association assays to confirm this compound’s role in stabilizing focal adhesions during bacterial invasion .
Q. How should researchers design dose-response studies to account for this compound’s cytotoxicity and signaling effects?
- Conduct cell viability assays (e.g., Trypan blue exclusion) to identify non-cytotoxic doses (e.g., ≤1 µg/mL for 24-hour exposure) .
- For signaling studies, use shorter incubation times (e.g., 15 minutes for FAK-Cas disruption analysis) .
- Include positive controls (e.g., echistatin for αVβ3 inhibition) and negative controls (e.g., RGD-scrambled peptides) .
Methodological Considerations for Data Analysis
Q. What statistical approaches are suitable for analyzing this compound’s variable effects on integrin-mediated processes?
- Multivariate regression to account for co-variables like integrin expression levels and ligand density .
- Time-course experiments with repeated-measures ANOVA to track dynamic changes in NF-κB translocation or c-Fos expression .
- Meta-analysis of disintegrin studies to identify conserved vs. unique signaling nodes (e.g., PI3K vs. MAPK pathways) .
Q. How can researchers validate this compound’s specificity for α5β1 integrin in complex cellular environments?
- Silencing experiments (e.g., siRNA against α5 or β1 subunits) to ablate this compound’s effects on T-cell proliferation .
- Competitive binding assays with monoclonal antibodies targeting α5β1 integrin .
- Cross-linking studies combined with mass spectrometry to identify this compound-binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
